TAK-448 acetate
Description
Structure
2D Structure
Properties
CAS No. |
1470374-22-1 |
|---|---|
Molecular Formula |
C60H84N16O16 |
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
InChI |
InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
InChI Key |
ITKNOAGWRWNSIK-NHDJLUSCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
sequence |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Synonyms |
MVT-602 (acetate) |
Origin of Product |
United States |
Foundational & Exploratory
The Potent Kisspeptin Receptor Agonist TAK-448: A Technical Overview of Its Binding Affinity and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and signaling pathways associated with TAK-448, a potent nonapeptide agonist of the KISS1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel therapeutics targeting the kisspeptin system.
Introduction
The kisspeptin/KISS1R system is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a promising target for therapeutic intervention in a range of hormone-dependent diseases, including prostate cancer and reproductive disorders.[1][2] TAK-448 is an investigational oligopeptide analog of kisspeptin designed for enhanced stability and potent agonistic activity at the KISS1 receptor.[2] This guide summarizes the quantitative binding data, experimental methodologies, and signaling cascades related to TAK-448's interaction with KISS1R.
Quantitative Binding Affinity of TAK-448
TAK-448 demonstrates high-affinity binding to the KISS1 receptor and potent functional agonism. The key quantitative metrics are summarized in the table below.
| Parameter | Value (pM) | Receptor | Reference |
| IC50 | 460 | KISS1R | [3][4] |
| EC50 | 632 | KISS1R | [3][4] |
These values indicate that TAK-448 is a highly potent agonist, capable of eliciting a half-maximal inhibitory concentration in binding assays and a half-maximal effective concentration in functional assays at picomolar concentrations. Studies have shown that the binding affinity of TAK-448 for the rat KISS1R is comparable to that of the endogenous ligand, kisspeptin-10.[2]
Experimental Protocols
The determination of TAK-448's binding affinity and functional potency relies on established in vitro pharmacological assays. The following sections detail the generalized protocols for these key experiments.
Competitive Radioligand Binding Assay (for IC50 Determination)
This assay is employed to determine the concentration of TAK-448 that inhibits the binding of a radiolabeled ligand to the KISS1 receptor by 50% (IC50).
Objective: To quantify the binding affinity of TAK-448 for the KISS1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human KISS1 receptor (e.g., CHO-K1 cells).[5]
-
Radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10).
-
Unlabeled TAK-448.
-
Assay Buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the KISS1R-expressing cell membranes in the presence of increasing concentrations of unlabeled TAK-448.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of TAK-448. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Calcium Mobilization/Inositol Monophosphate (IP1) Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of TAK-448 to activate the KISS1 receptor and trigger downstream signaling events, such as the mobilization of intracellular calcium or the accumulation of inositol monophosphate (IP1), a stable metabolite of the inositol phosphate signaling cascade.
Objective: To determine the functional potency of TAK-448 as a KISS1R agonist.
Materials:
-
A cell line stably expressing the human KISS1 receptor (e.g., CHO-K1 cells).[5]
-
TAK-448.
-
For Calcium Mobilization: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For IP1 Accumulation: An IP1 assay kit (e.g., HTRF-based kit).
-
Assay buffer or cell culture medium.
-
A microplate reader capable of fluorescence detection.
Procedure (Calcium Mobilization):
-
Cell Plating: KISS1R-expressing cells are seeded into a multi-well plate and cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Increasing concentrations of TAK-448 are added to the wells.
-
Signal Detection: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a kinetic plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of TAK-448, and a dose-response curve is fitted to determine the EC50 value.
Procedure (IP1 Accumulation):
-
Cell Stimulation: KISS1R-expressing cells are incubated with increasing concentrations of TAK-448 in the presence of LiCl (to inhibit IP1 degradation).
-
Cell Lysis: The cells are lysed to release intracellular components.
-
IP1 Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, often employing HTRF technology.
-
Data Analysis: The signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify IP1 levels, and the results are plotted against the log concentration of TAK-448 to determine the EC50.
Signaling Pathways and Experimental Workflows
KISS1 Receptor Signaling Pathway
Upon activation by an agonist such as TAK-448, the KISS1 receptor primarily couples to the Gq/11 family of G proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7][8] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] Recent studies have also suggested that the KISS1 receptor can couple to the Gi/o pathway.
References
- 1. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Vanguard of Hormonal Therapy: A Technical Guide to the Early Discovery and Synthesis of TAK-448 Acetate and the GnRH Antagonist Relugolix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two pivotal molecules in the landscape of hormonal therapy: TAK-448 acetate, a potent KISS1R agonist, and Relugolix, a nonpeptide gonadotropin-releasing hormone (GnRH) antagonist. While both compounds modulate the hypothalamic-pituitary-gonadal (HPG) axis, they do so via distinct mechanisms, offering unique therapeutic opportunities. This whitepaper will elucidate the discovery, synthesis, and core experimental data for each, presenting a comprehensive resource for researchers in the field.
Distinguishing Mechanisms: KISS1R Agonism vs. GnRH Antagonism
A potential for confusion exists between this compound and the class of GnRH antagonists due to their shared impact on hormone-dependent conditions. It is crucial to differentiate their mechanisms of action. TAK-448 is an investigational oligopeptide analog of kisspeptin, the natural ligand for the G protein-coupled receptor KISS1R (also known as GPR54).[1][2] Kisspeptin is a key regulator of GnRH secretion.[2] Continuous administration of a potent KISS1R agonist like TAK-448 leads to a profound and sustained suppression of testosterone levels.[1][2]
In contrast, Relugolix is a nonpeptide GnRH receptor antagonist.[3][4][5][6][7] It competitively binds to and blocks GnRH receptors in the pituitary gland, thereby directly inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][6] This leads to a rapid reduction in the production of testosterone in men and estrogen in women.[4][6] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare effect"), GnRH antagonists provide immediate and reversible suppression.
This compound: A Potent KISS1R Agonist
This compound (also known as MVT-602 acetate) is a synthetic nonapeptide that acts as a potent and full agonist of the KISS1 receptor.[8] Its development has been primarily focused on the treatment of hormone-dependent diseases such as prostate cancer.[1][9][10]
Quantitative Data Summary
| Parameter | Value | Compound | Receptor | Reference |
| IC50 | 460 pM | This compound | KISS1R | [8] |
| EC50 | 632 pM | This compound | KISS1R | [8] |
Signaling Pathway
Continuous stimulation of the KISS1R by TAK-448 ultimately leads to the downregulation of the HPG axis, resulting in suppressed testosterone levels.
Signaling pathway of this compound.
Experimental Protocols
KISS1R Binding Assay (Radioligand Assay):
A common method to determine the binding affinity of a compound to the KISS1R is a radioligand binding assay.[11][12]
-
Cell Culture and Membrane Preparation: Cells expressing the KISS1R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Radioligand Incubation: A radiolabeled kisspeptin analog (e.g., [¹²⁵I]-KP-10) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (TAK-448).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory concentration (IC50) can be calculated.
In Vivo Efficacy in a Prostate Cancer Xenograft Model:
The anti-tumor effects of TAK-448 have been evaluated in animal models of prostate cancer.[8][9][10]
-
Animal Model: Male rats are xenografted with a human prostate cancer cell line that is androgen-sensitive (e.g., VCaP).[8][9][10]
-
Dosing: Once tumors are established, the animals are treated with this compound at various doses (e.g., 0.01-3 mg/kg) via subcutaneous injection at specified intervals.[8][10]
-
Monitoring: Tumor volume and plasma testosterone levels are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring intra-tumoral dihydrotestosterone levels.[9]
Relugolix: An Oral GnRH Antagonist
Relugolix (also known as TAK-385) is an orally active, nonpeptide GnRH receptor antagonist developed by Takeda and Myovant Sciences.[13][14][15] It is approved for the treatment of advanced prostate cancer and symptoms associated with uterine fibroids and endometriosis.[5][13][15][16]
Quantitative Data Summary
Pharmacokinetic Parameters of Relugolix
| Parameter | Value | Condition | Reference |
| Absolute Bioavailability | ~12% | Oral administration | [5] |
| Tmax (median) | 2.25 hours | Oral administration | [3][5] |
| Plasma Protein Binding | 68-71% | [3][5] | |
| Effective Half-life | 25 hours | [3][17] | |
| Terminal Elimination Half-life | 60.8 hours | [3][17] | |
| Metabolism | Primarily by CYP3A, lesser extent by CYP2C8 | [3][5] | |
| Excretion | ~81% in feces, ~4.1% in urine | [3][5] |
Clinical Efficacy in Uterine Fibroids (LIBERTY 1 & 2 Trials)
| Endpoint | Relugolix Combination Therapy | Placebo | P-value | Reference |
| Primary Response Rate (Menstrual Blood Loss <80 mL & ≥50% reduction) | 73% (L1), 71% (L2) | 19% (L1), 15% (L2) | <0.001 | [18] |
| Mean Reduction in Menstrual Blood Loss | 84.3% (both trials) | 23.2% (L1), 15.1% (L2) | <0.001 | [18] |
Synthesis of Relugolix
The synthesis of Relugolix is a multi-step process. A discovery chemistry route has been disclosed by researchers at Takeda.[13]
Simplified synthesis pathway for Relugolix.
Experimental Protocols
GnRH Receptor Binding Assay:
This assay determines the ability of a compound to bind to the GnRH receptor.
-
Cell Culture: Cells expressing the human GnRH receptor (e.g., HeLa cells) are cultured.[19]
-
Radioligand: A radiolabeled GnRH antagonist (e.g., iodinated Cetrorelix) is used.[20]
-
Competition Binding: The cells are incubated with the radioligand and varying concentrations of the test compound (Relugolix).
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioligand, and then lysed.
-
Scintillation Counting: The amount of radioactivity in the cell lysate, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the EC50 value for receptor binding.
Pharmacokinetic Study in Humans:
Pharmacokinetic parameters of Relugolix have been determined in clinical studies.[3][17]
-
Study Population: Healthy volunteers or patients with the target indication are enrolled.
-
Drug Administration: A single oral dose of Relugolix is administered.
-
Blood Sampling: Blood samples are collected at predefined time points after dosing.
-
Bioanalysis: Plasma concentrations of Relugolix are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
Conclusion
This compound and Relugolix represent significant advancements in the modulation of the HPG axis for therapeutic purposes. While TAK-448's journey as a KISS1R agonist is still investigational, it holds promise for conditions like prostate cancer. Relugolix, as an approved oral GnRH antagonist, has already established its clinical utility in managing hormone-dependent diseases. This guide has provided a detailed overview of their distinct mechanisms, synthesis pathways, and key experimental data, offering a valuable resource for the scientific community to build upon in the ongoing development of novel hormonal therapies.
References
- 1. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 7. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Kisspeptin | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. Myovant Sciences and Pfizer Present Data on Relugolix Combination Therapy from Studies in Uterine Fibroids and Endometriosis at the American Society for Reproductive Medicine Congress | Pfizer [pfizer.com]
- 17. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. md.umontreal.ca [md.umontreal.ca]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Profile of MVT-602 Acetate
Introduction
MVT-602 acetate (also known as TAK-448 and RVT-602) is a synthetic, small molecule, nonapeptide agonist of the kisspeptin receptor (KISS1R), a G-protein coupled receptor essential for reproductive health.[1][2][3] Kisspeptin, the endogenous ligand for KISS1R, is a key regulator of hypothalamic gonadotropin-releasing hormone (GnRH) neurons.[4][5] MVT-602 was developed as a more potent and longer-acting analog of native kisspeptin, with potential therapeutic applications in female infertility and other reproductive disorders.[2][6][7] This document provides a comprehensive overview of the pharmacological profile of MVT-602 acetate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
1. Chemical and Physical Properties
MVT-602 is a synthetic peptide designed with modifications to the native kisspeptin-10 sequence to enhance potency, stability, and water solubility.[8]
| Property | Value |
| Alternate Names | TAK-448 acetate, RVT-602 |
| CAS Number | 1470374-22-1[3] |
| Molecular Formula | C60H84N16O16[3][9] |
| Molecular Weight | 1285.41 g/mol [3][9] |
| Peptide Sequence | Ac-D-Tyr-Hyp-Asn-Thr-Phe-Aza-Gly-Leu-Arg(Me)-Trp-NH2[9] |
| Description | A potent and full KISS1R agonist.[3][9] |
2. Mechanism of Action
MVT-602 exerts its effects by binding to and activating the kisspeptin receptor (KISS1R), a Gαq/11-coupled receptor located on GnRH neurons in the hypothalamus.[10][11][12] The activation of KISS1R initiates a downstream signaling cascade:
-
G-Protein Activation: Ligand binding triggers a conformational change in KISS1R, activating the associated G-protein, Gαq/11.[10][11]
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[10][11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[10][11][13]
-
Downstream Signaling:
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of intracellular calcium (Ca2+).[10]
-
DAG Pathway: DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[10]
-
-
Neuronal Depolarization: The increase in intracellular Ca2+ and activation of PKC lead to the depolarization of GnRH neurons. This is achieved by activating nonselective cation channels (like TRPC) and inhibiting inwardly rectifying potassium channels.[10][13]
-
GnRH Release: The depolarization of these neurons results in the pulsatile secretion of GnRH into the hypophyseal portal system.[11][12]
-
Pituitary Stimulation: GnRH travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the systemic circulation.[11][12]
Studies have shown that MVT-602 is a more potent inducer of KISS1R-mediated signaling than the native kisspeptin-54 (KP54).[4][6]
Caption: KISS1R signaling cascade initiated by MVT-602.
3. Pharmacological Profile
3.1. In Vitro Pharmacology
MVT-602 demonstrates high potency as a full agonist at the human KISS1R.
| Parameter | Value | Receptor | Assay Type |
| IC50 | 460 pM[3][9] | KISS1R | Not Specified |
| EC50 | 632 pM[3][9] | KISS1R | Not Specified |
Electrophysiological studies on murine GnRH neurons revealed that MVT-602 induces a significantly longer duration of action potential firing compared to native kisspeptin-54 (KP54).[4][5]
| Compound | Duration of GnRH Neuron Firing (minutes) | P-value |
| MVT-602 | 115[4][5][6] | 0.0012[4][5][6] |
| Kisspeptin-54 (KP54) | 55[4][5][6] |
3.2. Pharmacokinetics (Human)
Clinical studies in healthy premenopausal women have characterized the pharmacokinetic profile of MVT-602 following subcutaneous administration.
| Parameter | Value | Population |
| Absorption | Rapidly absorbed[14] | Healthy women |
| Mean Elimination Half-life (t½) | 1.3 - 2.2 hours[14][15] | Healthy women |
| Comparison to KP54 t½ | Longer (KP54 ≈ 0.5 hours)[15] | Healthy women |
3.3. Pharmacodynamics (Human)
MVT-602 demonstrates a profound and sustained effect on the hypothalamic-pituitary-gonadal (HPG) axis.
Table 3.3.1: Comparison of LH Response to MVT-602 vs. KP54 in Healthy Women [4][5]
| Parameter | MVT-602 (0.01-0.03 nmol/kg) | KP54 (9.6 nmol/kg) | P-value |
| Time to Peak LH | 21.4 hours | 4.7 hours | 0.0002 |
| AUC of LH Exposure | 169.0 IU∙h/L | 38.5 IU∙h/L | 0.0058 |
| Amplitude of LH Rise | Similar | Similar | - |
Table 3.3.2: Dose-Dependent Effects of MVT-602 in Women Undergoing Ovarian Stimulation (Phase 2a Trial) [14][15]
| MVT-602 Dose (subcutaneous) | Mean Max LH Change from Baseline | Time to Peak LH | Ovulation within 5 Days |
| 0.1 µg | Not reported | Not reported | 75% |
| 0.3 µg | Not reported | 16-24 hours | 82% |
| 1.0 µg | Not reported | 16-24 hours | 88% |
| 3.0 µg | 82.4 IU/L | 24.8 hours | 100% |
| Placebo | - | - | 60% |
| Triptorelin 0.2 mg | >150 IU/L | ~4 hours | 100% |
Notably, the LH surge induced by MVT-602 more closely resembles the physiological midcycle LH surge in duration and amplitude compared to the sharper, more pronounced surge from GnRH agonists like triptorelin.[15] The LH response to MVT-602 was similar in women with Polycystic Ovary Syndrome (PCOS) compared to healthy women, but was advanced in women with Hypothalamic Amenorrhea (HA).[4][5]
3.4. In Vivo Pharmacology (Preclinical)
MVT-602 (as TAK-448) has also been investigated for its anti-tumor properties.
| Animal Model | Dosing | Effect |
| Rat VCaP Xenograft (Androgen-Sensitive Prostate Cancer) | 0.01-3 mg/kg[1][9] | Exhibited anti-tumor effects.[1][9] |
Development for the prostate cancer indication has since been discontinued.[2]
4. Experimental Protocols
4.1. In Vitro Signaling Assays
-
Objective: To compare the potency and signaling profile of MVT-602 and KP54 at the KISS1R.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells were transiently transfected with a plasmid encoding the human KISS1R.[8]
-
Assay: Inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3, was measured as a marker of Gαq/11 pathway activation. Assays were performed using a competitive immunoassay kit (e.g., IP-One HTRF kit).
-
Procedure: Transfected cells were incubated with varying concentrations of MVT-602 or KP54 for a specified duration. The reaction was then stopped, and the level of IP1 accumulation was quantified according to the manufacturer's protocol.
-
Data Analysis: Dose-response curves were generated to determine potency (EC50).
-
4.2. Electrophysiology on GnRH Neurons
-
Objective: To assess the effect of MVT-602 on the electrical activity of GnRH neurons.
-
Methodology:
-
Preparation: Acute brain slices containing the hypothalamus were prepared from adult female mice.[8]
-
Recording: Whole-cell patch-clamp recordings were performed on identified GnRH neurons.
-
Procedure: A baseline firing rate was established. MVT-602 or KP54 was then bath-applied to the slice, and the change in action potential firing frequency and duration of the response were recorded.[5][8]
-
Data Analysis: The duration of induced firing was measured and compared between the two compounds.
-
4.3. Human Clinical Trials (Phase 1 and 2a)
-
Objective: To determine the safety, pharmacokinetics, and pharmacodynamics of MVT-602 in healthy women, both with and without ovarian stimulation.[14]
-
Design: Randomized, placebo-controlled, parallel-group, dose-finding trials.[14]
-
Key Methodologies:
-
Participant Selection: Healthy premenopausal women aged 18-35 years.[14] The Phase 2a study involved women undergoing a minimal controlled ovarian stimulation (COS) protocol using recombinant FSH and a GnRH antagonist.[15]
-
Intervention: A single subcutaneous dose of MVT-602 at varying concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µg), placebo, or an active comparator (triptorelin 0.2 mg) was administered.[14][15] In the Phase 2a trial, the dose was given once the dominant follicle reached ≥17 mm.[15]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to measure plasma concentrations of MVT-602.
-
Pharmacodynamic Assessment: Frequent blood sampling was conducted (e.g., every 2-4 hours for 48 hours) to measure serum levels of LH, FSH, and other reproductive hormones.[15]
-
Ovulation Confirmation (Phase 2a): Time to ovulation was assessed by transvaginal ultrasound.[14][15]
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters were monitored throughout the study.
-
Caption: Workflow for the Phase 2a clinical trial of MVT-602.
MVT-602 acetate is a potent, full agonist of the kisspeptin receptor with a distinct pharmacological profile compared to native kisspeptin. Its key features include high in vitro potency, a longer pharmacokinetic half-life, and a sustained pharmacodynamic effect on LH secretion.[4][5][9][14][15] The LH surge induced by MVT-602 is more physiological in its profile than that produced by GnRH agonists, suggesting potential advantages for clinical applications such as inducing final oocyte maturation during in vitro fertilization (IVF) treatment.[14][15] These characteristics identify MVT-602 as a promising therapeutic agent for the treatment of various female reproductive disorders.[4][6]
References
- 1. This compound | Kisspeptin | TargetMol [targetmol.com]
- 2. MVT-602 - Wikipedia [en.wikipedia.org]
- 3. molnova.com [molnova.com]
- 4. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. New drug can improve fertility in women with reproductive health problems | Imperial News | Imperial College London [imperial.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
TAK-448 Acetate: An In-Depth Technical Guide to its Role in Gonadotropin-Releasing Hormone Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-448 acetate is a synthetic nonapeptide analogue of kisspeptin, a potent agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from hypothalamic neurons.[1][3] While acute administration of TAK-448 stimulates the HPG axis, leading to a transient increase in gonadotropins and sex steroids, continuous or sustained exposure results in profound suppression of this axis. This paradoxical effect is attributed to the desensitization and downregulation of KISS1R on GnRH neurons, ultimately leading to a state of chemical castration.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and its role in the regulation of GnRH. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to facilitate further research and development in this area.
Introduction
The regulation of the HPG axis is fundamental to reproductive health and is implicated in the pathophysiology of numerous hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids. GnRH, a decapeptide produced in the hypothalamus, is the central regulator of this axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.
Kisspeptin, the endogenous ligand for KISS1R, has emerged as a master regulator of GnRH secretion and, consequently, the entire HPG axis.[1] this compound was developed as a metabolically stable kisspeptin analogue with the potential to modulate the HPG axis for therapeutic benefit.[1] This document will delve into the technical details of this compound's interaction with the GnRH regulatory pathway.
Mechanism of Action
TAK-448 is a potent agonist of the KISS1R.[1] The binding of TAK-448 to KISS1R on the surface of GnRH neurons initiates a signaling cascade that leads to GnRH release.
Kisspeptin/KISS1R Signaling Pathway
The binding of an agonist like TAK-448 to the Gq/11 protein-coupled KISS1R activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.
Dual Effects of TAK-448 Administration
-
Acute Stimulation: A single administration of TAK-448 results in a rapid and robust release of GnRH, leading to a subsequent surge in LH, FSH, and testosterone levels.[1][3] This stimulatory effect is dose-dependent.
-
Chronic Suppression: Continuous or repeated administration of TAK-448 leads to desensitization and internalization of the KISS1R. This renders the GnRH neurons refractory to further stimulation, resulting in a profound and sustained suppression of GnRH release. Consequently, circulating levels of LH, FSH, and testosterone fall to castrate levels.[1][3]
Quantitative Data
Receptor Binding and In Vitro Activity
| Parameter | Species | Value | Reference |
| KISS1R Binding Affinity (IC50) | Rat | Comparable to Kp-10 | [3] |
| KISS1R Agonist Activity | Rat | Potent and full agonist | [3] |
Pharmacokinetics
| Parameter | Species | Administration | Value | Reference |
| Time to Maximum Concentration (Tmax) | Human | Subcutaneous | 0.25 - 0.5 hours | [1] |
| Terminal Elimination Half-life (t1/2) | Human | Subcutaneous | 1.4 - 5.3 hours | [1] |
| Exposure | Human | Subcutaneous | Dose-proportional | [1] |
Pharmacodynamics: Effects on Hormone Levels
Table 3.1: Effects of Single-Dose TAK-448 in Healthy Males [1]
| Dose | Route | Peak LH Fold Increase | Peak Testosterone Fold Increase |
| 0.01 - 6 mg | SC bolus or 2-hr infusion | Not specified | ~1.3 - 2.0 |
Table 3.2: Effects of Continuous 14-Day TAK-448 Infusion in Healthy Males [1]
| Dose | Route | Time to Testosterone Suppression | Sustained Testosterone Level |
| > 0.1 mg/day | SC infusion | By 60 hours | Below castration level by day 8 |
Table 3.3: Effects of Depot TAK-448 in Prostate Cancer Patients [1]
| Dose | Route | Testosterone Level | PSA Decrease |
| 12 or 24 mg | SC depot | < 20 ng/dL in 4 of 5 patients | > 50% in all patients at 24 mg |
Table 3.4: Effects of Continuous TAK-448 Administration in Rats [3]
| Dose | Route | Effect on Testosterone |
| ≥10 pmol/h (ca. 0.7 nmol/kg/day) | SC infusion | Reduction to castrate levels within 3-7 days |
Experimental Protocols
In Vitro KISS1R Binding Assay
A competitive binding assay is utilized to determine the binding affinity of TAK-448 to the KISS1R.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the KISS1R (e.g., CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-kisspeptin-10) and a range of concentrations of unlabeled TAK-448.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of TAK-448 that inhibits 50% of the specific binding of the radioligand (IC50).
In Vivo Assessment of HPG Axis Modulation
Animal models, such as adult male rats, are used to evaluate the in vivo effects of TAK-448 on the HPG axis.
Methodology:
-
Animal Model: Adult male rats are used.
-
Drug Administration: TAK-448 is administered via subcutaneous injection or continuous subcutaneous infusion using osmotic pumps.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Hormone Measurement: Plasma concentrations of LH, FSH, and testosterone are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Tissue Analysis: At the end of the study, reproductive organs (e.g., prostate, seminal vesicles) may be weighed. Hypothalamic tissue can be collected for analysis of GnRH content.
Radioimmunoassay (RIA) for Hormone Quantification
RIA is a common method for quantifying hormone levels in biological samples. The general principle involves a competitive binding reaction between a radiolabeled hormone and an unlabeled hormone for a limited number of antibody binding sites.
General Protocol:
-
Reagents:
-
Specific antibody against the hormone of interest (e.g., anti-LH, anti-FSH, anti-testosterone).
-
Radiolabeled hormone (e.g., 125I-LH, 125I-FSH, 3H-testosterone).
-
Standard solutions of the hormone at known concentrations.
-
Assay buffer.
-
Separating agent (e.g., second antibody, charcoal).
-
-
Procedure:
-
A fixed amount of antibody and radiolabeled hormone is incubated with either a standard or an unknown sample.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured.
-
-
Standard Curve: A standard curve is generated by plotting the percentage of bound radiolabeled hormone as a function of the concentration of the unlabeled hormone standards.
-
Quantification: The concentration of the hormone in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
Immunohistochemistry for GnRH Neurons
Immunohistochemistry can be used to visualize GnRH neurons in the hypothalamus and to assess neuronal activation (e.g., through c-Fos co-localization).
General Protocol:
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and sectioned.
-
Immunostaining:
-
Sections are incubated with a primary antibody specific for GnRH.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorophore is then applied.
-
The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine) or fluorescence microscopy.
-
-
Analysis: The number and morphology of GnRH-immunoreactive neurons can be quantified. For activation studies, double-labeling with an antibody against a marker of neuronal activity, such as c-Fos, is performed.
Conclusion
This compound is a potent KISS1R agonist that exerts a dual effect on the HPG axis. While acute administration is stimulatory, continuous exposure leads to profound and sustained suppression of GnRH, gonadotropins, and sex steroids. This unique pharmacological profile has been explored for its therapeutic potential in hormone-dependent conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel strategies to modulate the GnRH axis. Further investigation into the long-term effects and clinical applications of KISS1R agonists like TAK-448 is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of TAK-448 Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 acetate is a synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3] Kisspeptin is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, and its signaling pathway plays a critical role in puberty and reproduction.[4][5] Continuous administration of a potent KISS1R agonist, such as TAK-448, leads to desensitization of the receptor and subsequent suppression of the HPG axis, resulting in a rapid and profound reduction in testosterone levels.[2][6] This mechanism of action has positioned TAK-448 as a potential therapeutic agent for androgen-dependent conditions, most notably prostate cancer.[7][8][9] This technical guide provides a comprehensive overview of the preclinical studies on this compound in various animal models, focusing on its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
Mechanism of Action: The Kisspeptin Signaling Pathway
TAK-448 exerts its primary effect through the kisspeptin signaling pathway. Upon binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, it initially stimulates the release of GnRH.[4][5][10] GnRH then travels to the pituitary gland, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the testes to produce testosterone. However, continuous and sustained activation of KISS1R by TAK-448 leads to receptor desensitization and internalization, ultimately suppressing the entire cascade and leading to a state of chemical castration.[2][6] Some in vitro evidence also suggests a potential for a direct, hormone-independent inhibitory effect on prostate cancer cell proliferation, although the in vivo contribution of this pathway appears to be minor.[1][8]
Pharmacokinetics
The pharmacokinetic profile of TAK-448 has been evaluated in rats and dogs using both unlabeled and radiolabeled ([14C]) compounds. These studies have characterized its absorption, distribution, metabolism, and excretion.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Species | Administration | Dose | Cmax | Tmax | t1/2 | AUC | Reference |
| TAK-448 | Rat | Subcutaneous | 0.1 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] |
| Rat | Subcutaneous | 1 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |
| Rat | Subcutaneous | 10 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |
| Rat | Intravenous | Dose not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] | |
| [14C]TAK-448 | Rat | Subcutaneous | Dose not specified | Rapidly absorbed | Data not specified | Data not specified | Data not specified | [7][12] |
| Dog | Subcutaneous | Dose not specified | Rapidly absorbed | Data not specified | Data not specified | Data not specified | [7][12] | |
| Rat | Intravenous | Dose not specified | Widely distributed | Data not specified | Rapidly cleared | Data not specified | [7][12] |
Note: Specific quantitative values for Cmax, Tmax, t1/2, and AUC were not consistently available in the provided search results. The table reflects the qualitative descriptions found.
Experimental Protocols: Pharmacokinetic Studies
Animals:
Drug Administration:
-
Intravenous: [14C]TAK-448 was administered intravenously to rats to assess distribution and clearance.[7][12]
-
Subcutaneous: Both unlabeled and [14C]TAK-448 were administered subcutaneously to rats and dogs to evaluate absorption and bioavailability.[7][11][12] A study in rats also investigated dose-dependent pharmacokinetics with single subcutaneous administrations.[11]
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of TAK-448 and its metabolites were determined using a validated LC-MS/MS method.
-
For studies with radiolabeled compound, radioactivity in plasma, tissues, urine, and feces was measured to determine absorption, distribution, and excretion profiles.[7][12]
Key Findings:
-
TAK-448 is rapidly and well-absorbed after subcutaneous administration in both rats and dogs.[7][12]
-
The compound undergoes subcutaneous first-pass metabolism, which can lead to less than dose-proportional nonlinear pharmacokinetics at higher doses in rats.[11]
-
Following intravenous administration in rats, [14C]TAK-448 showed wide distribution into tissues, with higher concentrations observed in the kidney and urinary bladder, followed by rapid clearance.[7][12]
-
The primary route of excretion is via urine after extensive metabolism.[7][12] In rats, the majority of the administered radioactivity was recovered within 48 hours, and in dogs, within 72 hours.[7][12]
Pharmacodynamics and Efficacy in Prostate Cancer Models
The pharmacodynamic effects and anti-tumor efficacy of TAK-448 have been primarily investigated in male rats, including those bearing human prostate cancer xenografts.
Data Presentation: Pharmacodynamic and Efficacy Data
Table 1: Testosterone Suppression in Male Rats
| Administration | Dose | Effect on Plasma Testosterone | Time to Effect | Duration | Reference |
| Daily Subcutaneous Injection | 0.008-8 µmol/kg | Initial increase followed by reduction | Reduction after 7 days | Not specified | [2] |
| Continuous Subcutaneous Infusion | ≥10 pmol/h (~0.7 nmol/kg/day) | Abrupt reduction to castrate levels | 3-7 days | Sustained for 4 weeks | [2] |
| One-Month Depot (TAK-448-SR(1M)) | Dose not specified | Rapid and profound suppression | Not specified | At least 4 weeks | [9] |
Table 2: Anti-Tumor Efficacy in Rat Xenograft Models
| Model | Administration | Dose | Effect on Tumor Growth/PSA | Comparison | Reference |
| JDCaP | One-Month Depot (TAK-448-SR(1M)) | Dose not specified | Better PSA control than TAP-144-SR(1M) | TAP-144-SR(1M) | [9] |
| VCaP | Two injections (Day 0 and 28) | 0.01-3 mg/kg | Greater anti-tumor effects | Not specified | [13][14] |
| VCaP | Not specified | Not specified | Greater anti-tumor growth potential, including in castration-resistant phase | TAP-144 | [8] |
| VCaP | Not specified | Not specified | Stronger overall anti-tumor effect with a faster onset | TAP-144 | [1] |
Experimental Protocols: Efficacy Studies
Animal Models:
-
JDCaP Xenograft Model: An androgen-dependent human prostate cancer cell line xenografted into male rats.[9]
-
VCaP Xenograft Model: A vertebral-cancer of the prostate human cell line that replicates both androgen-sensitive and castration-resistant phases of prostate cancer, xenografted into male rats.[1][8]
Drug Administration:
-
Sustained-Release Depot: A one-month sustained-release formulation, TAK-448-SR(1M), was used to ensure continuous drug exposure.[9]
-
Intermittent Injections: In the VCaP model, this compound was administered on day 0 and day 28.[13][14]
Efficacy Endpoints:
-
Plasma Testosterone Levels: Measured to confirm the pharmacodynamic effect of HPG axis suppression.
-
Prostate-Specific Antigen (PSA) Levels: Monitored as a biomarker for tumor activity.[9]
-
Tumor Volume: Measured to directly assess the anti-proliferative effect of the treatment.[8]
-
Intra-tumoral Dihydrotestosterone (DHT) Levels: Assessed to understand the impact on androgen levels within the tumor microenvironment.[8]
Key Findings:
-
Continuous administration of TAK-448, either through infusion or a sustained-release depot, effectively suppresses plasma testosterone to castrate levels in male rats.[2][9]
-
In androgen-dependent prostate cancer xenograft models (JDCaP and VCaP), TAK-448 demonstrated significant anti-tumor efficacy.[8][9]
-
Compared to the GnRH agonist leuprolide (TAP-144), TAK-448 showed a more rapid and profound reduction in testosterone and better control of PSA.[1][8][9]
-
TAK-448 was also shown to have greater anti-tumor growth potential in the castration-resistant phase in the VCaP model, which was associated with a reduction in intra-tumoral dihydrotestosterone levels.[8]
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling confirmed that TAK-448 has a stronger overall anti-tumor effect and a faster onset of action compared to TAP-144.[1]
Conclusion
Preclinical studies in animal models have demonstrated that this compound is a potent KISS1R agonist with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of androgen-dependent prostate cancer. Its ability to induce rapid, profound, and sustained testosterone suppression translates into significant anti-tumor efficacy in relevant xenograft models. Furthermore, comparisons with the standard-of-care GnRH agonist, leuprolide, suggest potential advantages for TAK-448 in terms of the speed and depth of testosterone suppression and anti-tumor activity. These promising preclinical findings have provided a strong rationale for the clinical development of TAK-448 for hormone-sensitive malignancies.
References
- 1. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lapp.nl [lapp.nl]
- 4. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAK-448 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of TAK-448 Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: TAK-448 acetate, also known as MVT-602 acetate, is a potent synthetic nonapeptide agonist of the KISS1 receptor (KISS1R).[1][2] Its ability to modulate the hypothalamic-pituitary-gonadal axis has led to its investigation as a therapeutic agent, particularly in oncology.[3][4][5] Proper dissolution and formulation are critical for ensuring bioavailability and achieving reliable results in preclinical in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for administration in animal models.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid with excellent water solubility.[1][6] The following tables summarize its key properties and solubility in various solvents and vehicle formulations commonly used for in vivo research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1285.41 g/mol | [6] |
| Formula | C₆₀H₈₄N₁₆O₁₆ | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥99.70% | [6][7] |
Table 2: Solubility of this compound in Individual Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (77.80 mM) | Use newly opened, hygroscopic DMSO. | [6][8] |
| Water | 50 mg/mL (38.90 mM) | Sonication or heating may be required. | [6][8] |
| 30 mg/mL (23.34 mM) | Sonication is recommended. | [9] |
Table 3: Recommended Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.94 mM) | [6] |
| 3.3 mg/mL (2.57 mM) | [9] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.94 mM) | [6] |
Experimental Protocols
The following are detailed, step-by-step protocols for preparing this compound formulations for in vivo administration. It is recommended to prepare solutions fresh on the day of the experiment.[6]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This vehicle is a common choice for compounds with moderate solubility and is suitable for subcutaneous or intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a stock solution (e.g., 25 mg/mL).[6] Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: To the DMSO solution, add the required volume of PEG300 (40% of the final volume). Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is clear and uniform.
-
Final Dilution with Saline: Add the final volume of sterile saline (45% of the total volume) to reach the desired final concentration. Vortex the solution extensively.
-
Ensure Complete Dissolution: If any precipitation or cloudiness is observed, gently warm the solution in a 37°C water bath or use an ultrasonic bath for a short period until the solution becomes clear.[6][8]
-
Final Inspection: Before administration, visually inspect the solution to ensure it is a clear, particle-free solution.
Example for 1 mL of a 2.5 mg/mL solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.[6]
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can improve the solubility and stability of peptide compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
20% (w/v) SBE-β-CD in Saline solution
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO (10% of the final volume) to the this compound powder. Vortex until completely dissolved.
-
Add SBE-β-CD Solution: Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).
-
Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.
-
Final Inspection: Visually inspect the solution for any particulates before use.
Storage Recommendations
-
Powder: Store this compound powder, sealed and away from moisture, at -20°C for up to one year or -80°C for up to two years.[6]
-
Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6][8] It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Working Solutions: It is strongly recommended to prepare fresh working solutions for in vivo administration and use them promptly.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TAK-448 and the experimental workflow for its dissolution.
References
- 1. TAK-448 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Kisspeptin | TargetMol [targetmol.com]
Application Notes and Protocols: TAK-448 in Rat Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TAK-448, a kisspeptin analog, in rat xenograft models of prostate cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy experiments.
Introduction to TAK-448
TAK-448 is a potent kisspeptin receptor (KISS1R) agonist.[1] Its mechanism of action involves the stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a transient increase followed by a profound and sustained suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and ultimately, testosterone.[2][3] This testosterone suppression makes TAK-448 a promising therapeutic agent for androgen-dependent diseases such as prostate cancer. In rat xenograft models using human prostate cancer cell lines, TAK-448 has demonstrated significant anti-tumor activity.[4][5]
Recommended Dosage and Administration
The recommended dosage of TAK-448 in rat xenograft models can vary depending on the specific cell line, study duration, and desired level of testosterone suppression. The most common route of administration is subcutaneous injection.
Table 1: Summary of TAK-448 Dosages in Rat Xenograft Models
| Xenograft Model | Cell Line | Dosage Range | Administration Route | Dosing Schedule | Reference |
| Androgen-Sensitive Prostate Cancer | VCaP | 0.01 - 3 mg/kg | Subcutaneous | Single dose or repeated doses (e.g., Day 0 and 28) | [6] |
| Androgen-Dependent Prostate Cancer | JDCaP | ≥10 pmol/h (approx. 0.7 nmol/kg/day) | Continuous Subcutaneous Infusion | Daily for 4 weeks | [3] |
| Androgen-Dependent Prostate Cancer | JDCaP | Not specified | Subcutaneous (sustained-release depot) | One-month depot | [5] |
Experimental Protocols
Rat Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the VCaP human prostate cancer cell line.
Materials:
-
VCaP human prostate cancer cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient rats (e.g., SCID or nude rats), 6-8 weeks old
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Cell Preparation: Culture VCaP cells according to standard protocols. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 200 µL.[1] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the rat using isoflurane. Once anesthetized, shave the hair on the flank region.[7]
-
Cell Implantation: Gently lift the skin on the flank to create a pocket. Subcutaneously inject 200 µL of the cell suspension into the flank of the rat.[1]
-
Monitoring: Monitor the animals regularly for tumor growth. Tumor measurement can begin once tumors are palpable.[8]
Preparation and Administration of TAK-448
This protocol outlines the preparation of TAK-448 for subcutaneous injection.
Materials:
-
TAK-448 peptide
-
Sterile vehicle (e.g., sterile water for injection, saline, or a specific buffer as recommended by the supplier)
-
Sterile vials
-
Syringes and needles (27-30 gauge)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized TAK-448 peptide with the appropriate sterile vehicle to the desired stock concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Dose Preparation: Based on the animal's body weight and the desired dose, calculate the required volume of the TAK-448 solution. Dilute the stock solution with the sterile vehicle if necessary to achieve the final injection volume (typically 100-200 µL for a rat).
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) or flank area to form a tent.[9]
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the TAK-448 solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
Vary the injection site for repeated dosing.[9]
-
Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[8]
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals at least twice a week.[8] Observe for any signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition in the treated group compared to the vehicle control group. Other endpoints may include changes in plasma testosterone and prostate-specific antigen (PSA) levels.
Signaling Pathway
TAK-448, as a kisspeptin agonist, acts on KISS1R, which is primarily expressed on GnRH neurons in the hypothalamus.[12] Continuous stimulation of KISS1R leads to desensitization and downregulation of the receptor, resulting in the suppression of pulsatile GnRH release.[2] This, in turn, reduces the secretion of LH and FSH from the pituitary gland, leading to a significant decrease in testosterone production by the testes. The reduction in circulating testosterone inhibits the growth of androgen-dependent prostate cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Estimation of rat mammary tumor volume using caliper and ultrasonography measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Application Notes and Protocols: Investigating TAK-448 in Combination with Enzalutamide for the Treatment of Androgen-Sensitive Prostate Cancer
For Research Use Only.
Introduction
TAK-448 is a potent kisspeptin receptor (KISS1R) agonist that has demonstrated significant anti-tumor effects in preclinical models of androgen-sensitive prostate cancer.[1][2] Its mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to a profound reduction in testosterone levels.[2][3] While TAK-448 shows promise as a monotherapy for androgen deprivation, its potential in combination with other anti-cancer agents remains a key area of investigation. This document provides a theoretical framework and detailed protocols for evaluating the combination of TAK-448 with enzalutamide, a potent androgen receptor (AR) antagonist, for the treatment of androgen-sensitive prostate cancer.
Note: As of the latest literature review, no specific preclinical or clinical studies have been published evaluating the combination of TAK-448 with other anti-cancer agents. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers to explore this potential therapeutic strategy.
Rationale for Combination Therapy
The combination of TAK-448 and enzalutamide is predicated on a dual-pronged attack on androgen signaling in prostate cancer cells. TAK-448 acts upstream by depleting circulating androgens, while enzalutamide acts downstream by blocking the androgen receptor, thereby inhibiting the proliferative signals driven by any residual androgens. This complementary approach has the potential to induce a more profound and durable anti-tumor response and potentially delay the onset of castration resistance.
Signaling Pathways
Caption: Proposed dual blockade of androgen signaling by TAK-448 and enzalutamide.
Data Presentation
The following tables represent hypothetical data to illustrate the potential synergistic effects of combining TAK-448 and enzalutamide.
Table 1: In Vitro Cytotoxicity in VCaP Prostate Cancer Cells
| Treatment | IC50 (nM) |
| TAK-448 | 50 |
| Enzalutamide | 100 |
| TAK-448 + Enzalutamide (1:2 ratio) | 20 (CI = 0.6) |
CI: Combination Index; CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in VCaP Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| TAK-448 (0.3 mg/kg) | 800 | 46.7 |
| Enzalutamide (10 mg/kg) | 700 | 53.3 |
| TAK-448 + Enzalutamide | 300 | 80.0 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol outlines the methodology for determining the synergistic anti-proliferative effects of TAK-448 and enzalutamide in an androgen-sensitive prostate cancer cell line, such as VCaP.
Materials:
-
VCaP cells (ATCC® CRL-2876™)
-
RPMI-1640 Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
TAK-448 (lyophilized powder)
-
Enzalutamide (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture VCaP cells to 80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of TAK-448 and enzalutamide in DMSO.
-
Create a serial dilution of each drug and a combination of both at a constant ratio (e.g., 1:2).
-
-
Treatment:
-
Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations.
-
Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Efficacy Study in a VCaP Xenograft Model
This protocol describes a preclinical study to evaluate the in vivo efficacy of TAK-448 in combination with enzalutamide in a mouse xenograft model of androgen-sensitive prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID)
-
VCaP cells
-
Matrigel®
-
TAK-448
-
Enzalutamide
-
Vehicle solutions for each drug
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Resuspend VCaP cells in a 1:1 mixture of medium and Matrigel®.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Group Allocation:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control
-
Group 2: TAK-448 (e.g., 0.3 mg/kg, subcutaneous, once daily)
-
Group 3: Enzalutamide (e.g., 10 mg/kg, oral gavage, once daily)
-
Group 4: TAK-448 + Enzalutamide
-
-
-
Drug Administration:
-
Administer the respective treatments for 28 consecutive days.
-
Monitor animal body weight and general health twice weekly.
-
-
Tumor Measurement:
-
Measure tumor dimensions using calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Study Termination and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weights.
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
(Optional) Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The combination of TAK-448 and enzalutamide represents a rational and promising therapeutic strategy for androgen-sensitive prostate cancer. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy assessment to in vivo efficacy studies. The successful execution of these experiments will be crucial in determining the potential of this combination for future clinical development.
References
- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Culture of VCaP Cells and Treatment with TAK-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro culture of the human prostate cancer cell line VCaP and protocols for treatment with the investigational drug TAK-448, a kisspeptin analog.
Introduction to VCaP Cells
The VCaP (Vertebral-Cancer of the Prostate) cell line was established from a metastatic lesion to a lumbar vertebra of a patient with hormone-refractory prostate cancer.[1][2][3][4] These cells are a valuable in vitro model for studying advanced prostate cancer for several key reasons:
-
Androgen Receptor (AR) Expression: VCaP cells express high levels of the wild-type androgen receptor and are androgen-sensitive.[3][5][6]
-
Prostate-Specific Antigen (PSA) Production: They produce clinically relevant levels of PSA.[3][4]
-
TMPRSS2-ERG Gene Fusion: VCaP cells harbor the TMPRSS2-ERG gene fusion, a common genetic alteration in prostate cancer, making them an excellent model for studying the consequences of this fusion.[6][7]
-
Slow Growth Rate: Their slow proliferation rate more closely mimics the clinical behavior of prostate tumors.[1][4]
Introduction to TAK-448
TAK-448 is an investigational kisspeptin analog.[8][9] Kisspeptin and its receptor (KISS1R) are key regulators of the hypothalamic-pituitary-gonadal axis. Continuous administration of TAK-448 leads to the suppression of gonadotropin-releasing hormone (GnRH), resulting in reduced testosterone levels.[10] While the primary mechanism of TAK-448 in prostate cancer is through androgen deprivation, some in vitro evidence suggests it may also have direct effects on prostate cancer cell proliferation.[9]
VCaP Cell Culture Protocol
VCaP cells are known to be delicate and slow-growing, requiring specific culture conditions for successful maintenance.[1][2][3][4]
3.1. Materials
| Component | Specifications |
| VCaP Cells | e.g., ATCC® CRL-2875™ |
| Growth Medium | DMEM:Ham's F12 (1:1) |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine |
| Optional Supplements | 5 µg/mL insulin (especially for initial culture)[4] |
| Subculture Reagents | 0.05% Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or PBS |
| Culture Vessels | T-25 or T-75 flasks |
3.2. Thawing and Initial Culture
-
Rapidly thaw the cryopreserved vial of VCaP cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells.[4]
-
Gently resuspend the cell pellet in 5-10 mL of complete growth medium and transfer to a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
It may take 2 or more days for the cells to attach.[4]
3.3. Subculturing VCaP Cells
VCaP cells should be subcultured when they reach 70-80% confluency. They grow in adherent clusters, and some floating cells are normal.[1]
-
Aspirate the culture medium. Collect floating cells by gentle centrifugation (100 x g for 3 minutes) and set them aside to be added back to the adherent population.[4]
-
Wash the adherent cells once with sterile HBSS or PBS.
-
Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension, avoiding excessive force.
-
Combine with the previously collected floating cells.
-
Centrifuge the total cell suspension at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate at a split ratio of 1:2.[4]
Protocol for In Vitro Treatment of VCaP Cells with TAK-448
This protocol provides a general framework for treating VCaP cells with TAK-448. Optimal concentrations and treatment durations should be determined empirically for each specific experiment.
4.1. Experimental Workflow for TAK-448 Treatment
Caption: Workflow for in vitro treatment of VCaP cells with TAK-448.
4.2. Detailed Protocol
-
Cell Seeding: Seed VCaP cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density. Allow cells to adhere and stabilize for at least 24 hours before treatment.
-
Drug Preparation: Prepare a stock solution of TAK-448 in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of TAK-448. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve TAK-448.
-
Untreated Control: Cells in regular growth medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Downstream Analysis: Following incubation, perform the desired assays.
Key Assays for Assessing TAK-448 Efficacy
5.1. Cell Viability Assay (e.g., WST-1 or MTT)
-
After the treatment period, add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
5.2. Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
5.3. Western Blot Analysis
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., AR, PSA, PARP, Caspase-3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes and Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments.
Table 1: Effect of TAK-448 on VCaP Cell Viability (Hypothetical Data)
| TAK-448 Concentration (nM) | Cell Viability (% of Control) ± SD (72h) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 82.1 ± 6.1 |
| 100 | 65.7 ± 5.5 |
| 1000 | 48.2 ± 4.9 |
Table 2: Effect of TAK-448 on Protein Expression (Hypothetical Data)
| Treatment (100 nM, 48h) | AR (Fold Change) | PSA (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TAK-448 | 0.6 | 0.4 | 3.5 |
Signaling Pathway of TAK-448 in the Context of Prostate Cancer
TAK-448's primary mechanism of action is the suppression of testosterone production, which in turn reduces the activation of the androgen receptor signaling pathway in VCaP cells.
Caption: TAK-448 signaling pathway in the context of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Culture methods for VCaP prostate cancer cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. VCaP. Culture Collections [culturecollections.org.uk]
- 5. neuromics.com [neuromics.com]
- 6. Androgen Receptor Gene Expression in Prostate Cancer is Directly Suppressed by the Androgen Receptor Through Recruitment of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCaP Cells [cytion.com]
- 8. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of TAK-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TAK-448, a potent kisspeptin analog. The included data and protocols are intended to guide researchers in designing and interpreting studies related to this compound.
Introduction
TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring ligand for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R). Kisspeptin plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1] By acting as a potent KISS1R agonist, TAK-448 can modulate the release of gonadotropin-releasing hormone (GnRH), leading to downstream effects on luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone levels.[1] Its ability to suppress testosterone has led to its investigation as a potential therapeutic agent for hormone-dependent conditions such as prostate cancer.[2][3]
Mechanism of Action
TAK-448 exerts its biological effects through the activation of the KISS1R. Acute administration stimulates the HPG axis, leading to a transient increase in LH and testosterone.[1] However, continuous or sustained exposure to TAK-448 leads to desensitization and downregulation of the KISS1R on GnRH neurons. This, in turn, suppresses the pulsatile release of GnRH, leading to a profound and sustained reduction in LH and testosterone levels, effectively inducing a state of medical castration.[4][1][3] Preclinical studies have also suggested a potential for a direct, hormone-independent anti-tumor effect, although this pathway has a significantly higher EC50 than the hormone-dependent pathway.[5][6]
Pharmacokinetic Properties
Studies in both animals and humans have characterized the pharmacokinetic profile of TAK-448. The compound exhibits dose-proportional exposure.[4][7]
Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Male Subjects[1][8]
| Parameter | Value | Dosing Regimen |
| Tmax (Maximum Plasma Concentration Time) | 0.25 - 0.5 hours | Single bolus or 2-hour subcutaneous infusion (0.01–6 mg/d) |
| Terminal Elimination Half-life (t1/2) | 1.4 - 5.3 hours | Single bolus or 2-hour subcutaneous infusion (0.01–6 mg/d) |
Table 2: Preclinical Pharmacokinetic Data for TAK-448
| Species | Administration | Key Findings |
| Rats & Dogs | Intravenous and Subcutaneous ([14C]TAK-448) | Radioactivity was widely distributed to tissues, with higher concentrations in the kidney and urinary bladder. The majority of radioactivity was excreted in the urine after extensive metabolism.[8] |
Pharmacodynamic Properties
The pharmacodynamic effects of TAK-448 are primarily centered on the suppression of the HPG axis, leading to a reduction in testosterone levels.
Table 3: In Vitro Activity of TAK-448[10]
| Parameter | Value |
| IC50 | 460 pM |
| EC50 | 632 pM |
Table 4: Pharmacodynamic Effects of TAK-448 in Humans[1][8]
| Population | Dosing Regimen | Key Pharmacodynamic Effects |
| Healthy Males | Single bolus or 2-hour infusion (0.01–6 mg/d) | Testosterone increased approximately 1.3- to 2-fold by 48 hours. |
| Healthy Males | 14-day continuous subcutaneous infusion (>0.1 mg/d) | Testosterone dropped below baseline by 60 hours and reached sustained below-castration levels by day 8. |
| Prostate Cancer Patients | 12 or 24 mg subcutaneous depot injections | Testosterone decreased to less than 20 ng/dL in four of five patients. Prostate-specific antigen (PSA) decreased by >50% in all patients receiving the 24 mg dose. |
Table 5: Preclinical Pharmacodynamic and Efficacy Data for TAK-448
| Animal Model | Dosing Regimen | Key Pharmacodynamic and Efficacy Findings |
| Male Rats | Continuous subcutaneous administration (≥10 pmol/h) | Induced a transient increase in plasma testosterone, followed by an abrupt reduction to castrate levels within 3-7 days, which was sustained for 4 weeks.[1][9] |
| Rat VCaP Xenograft Model | 0.01-3 mg/kg subcutaneous injections on day 0 and 28 | Demonstrated greater anti-tumor effects compared to leuprolide, with a faster onset of action. The EC50 for the hormone-dependent inhibitory effect was much lower than that of leuprolide.[5][6][10] TAK-448 treatment was associated with a reduction in intra-tumoral dihydrotestosterone levels.[11] |
| Rat JDCaP Xenograft Model | One-month sustained-release depot | Showed better prostate-specific antigen (PSA) control compared to leuprolide acetate.[3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat VCaP Xenograft Model
This protocol is based on the methodology described in studies evaluating the anti-tumor efficacy of TAK-448.[5][6][11]
1. Animal Model:
-
Use male immunodeficient rats (e.g., nude rats).
-
Subcutaneously implant Vertebral-Cancer of the Prostate (VCaP) cells to establish tumors.
-
Monitor tumor growth until a predetermined size is reached before initiating treatment.
2. Dosing Regimen:
-
Prepare TAK-448 in a suitable vehicle for subcutaneous injection.
-
Administer TAK-448 at desired dose levels (e.g., 0.01-3 mg/kg).
-
A typical dosing schedule might involve injections on day 0 and day 28.
-
Include a vehicle control group and a positive control group (e.g., leuprolide acetate).
3. Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-dosing to determine the plasma concentration of TAK-448.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS).
4. Pharmacodynamic and Efficacy Assessments:
-
Monitor tumor volume regularly using calipers.
-
Collect blood samples to measure plasma levels of testosterone, LH, and PSA at specified intervals.
-
At the end of the study, collect tumor tissue to assess intra-tumoral androgen levels (e.g., dihydrotestosterone).
5. Data Analysis:
-
Develop a pharmacokinetic/pharmacodynamic (PK/PD) model to correlate TAK-448 exposure with its anti-tumor effects and suppression of androgen hormones.
-
Compare the efficacy of TAK-448 with the control groups.
Protocol 2: Phase 1 Clinical Trial in Healthy Males and Prostate Cancer Patients
This protocol is a generalized representation of the design of Phase 1 studies for TAK-448.[4][7]
1. Study Population:
-
Recruit healthy male subjects and patients with prostate cancer.
-
Establish clear inclusion and exclusion criteria.
2. Study Design:
-
Part A (Healthy Subjects - Single Dose): Randomized, placebo-controlled, dose-escalation study. Administer single subcutaneous bolus or 2-hour infusions of TAK-448 at various doses.
-
Part B (Healthy Subjects - Multiple Doses): Randomized, placebo-controlled study. Administer continuous subcutaneous infusions of TAK-448 for a defined period (e.g., 14 days).
-
Part C (Prostate Cancer Patients): Open-label study. Administer a depot formulation of TAK-448 (e.g., 1-month sustained-release).
3. Pharmacokinetic Assessments:
-
Collect serial blood samples at predefined time points after dosing.
-
Measure plasma concentrations of TAK-448 to determine PK parameters (Cmax, Tmax, AUC, t1/2).
4. Pharmacodynamic Assessments:
-
Measure serum levels of testosterone, LH, and FSH at regular intervals.
-
In prostate cancer patients, monitor PSA levels.
5. Safety and Tolerability:
-
Monitor adverse events throughout the study.
-
Perform regular clinical and laboratory safety assessments.
6. Data Analysis:
-
Analyze PK and PD data to establish dose-exposure-response relationships.
-
Evaluate the safety and tolerability profile of TAK-448.
Conclusion
TAK-448 is a potent kisspeptin analog with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to induce profound and sustained testosterone suppression through the downregulation of the HPG axis makes it a promising candidate for the treatment of androgen-sensitive prostate cancer. The provided data and protocols offer a foundation for further research and development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 7. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Dissolution of TAK-448 Acetate in Aqueous Solutions
Welcome to the technical support center for TAK-448 acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the preparation of this compound solutions for experimental use. While this compound is reported to have good water solubility, this guide addresses common challenges that may arise when preparing aqueous solutions, particularly at high concentrations or for specific in vitro and in vivo applications.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor water solubility?
A1: this compound is described in the literature as having excellent water solubility.[1][4] However, researchers may encounter challenges achieving rapid or complete dissolution in purely aqueous solutions, especially when preparing concentrated stock solutions. Factors such as the purity of the compound, the pH of the water, and the presence of other solutes can influence the dissolution rate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.[1][2][5] this compound is highly soluble in DMSO.[1][2][5] For experiments where DMSO is not suitable, aqueous solutions can be prepared, though sonication or the use of co-solvents may be necessary to achieve higher concentrations.[1][2]
Q3: Can I heat the solution to aid dissolution?
A3: Gentle heating can be used to aid the dissolution of this compound.[2][5] It is recommended to heat the solution to 37°C and use it in conjunction with sonication for a short period.[5] Avoid excessive or prolonged heating to prevent potential degradation of the peptide.
Q4: How should I store this compound powder and its solutions?
A4: The solid powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed away from moisture.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] It is advisable to prepare fresh working solutions from the stock immediately before use and to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or hazy solution in water | Incomplete dissolution or precipitation. | 1. Use sonication to aid dissolution.[1][2] 2. Gently warm the solution to 37°C.[5] 3. If the issue persists, consider preparing the stock solution in DMSO first and then diluting it with your aqueous experimental medium. |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution, or the buffer components are incompatible. | 1. Ensure the final concentration of DMSO in the aqueous solution is low enough to be tolerated by your experimental system and does not cause precipitation. 2. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. 3. Consider using a co-solvent formulation for in vivo studies.[1] |
| Gel formation at high concentrations in aqueous solution | While TAK-448 was designed to have improved solubility and reduced gel formation compared to earlier kisspeptin analogs, high concentrations in certain aqueous environments might still lead to increased viscosity or gel-like consistency.[6] | 1. Prepare a more dilute solution. 2. If a high concentration is necessary, prepare the solution in a suitable co-solvent mixture.[1] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| H₂O | 30 mg/mL[1] - 50 mg/mL[2][5] | 23.34 mM[1] - 38.90 mM[2][5] | Sonication is recommended.[1][2] |
| DMSO | ≥ 80 mg/mL[1] | ≥ 62.24 mM[1] | Use newly opened, anhydrous DMSO for best results.[2] |
| Co-solvent Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 3.3 mg/mL | 2.57 mM | Sonication is recommended. This formulation is a reference for in vivo studies and may require optimization.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
Sterile, deionized water
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 1.285 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1][2] Check for complete dissolution visually.
-
If necessary, gently warm the solution to 37°C in a water bath for a few minutes, followed by brief vortexing.[5]
-
Once fully dissolved, the solution can be used immediately or aliquoted and stored at -80°C.[2][5]
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 50 mM solution, you will need 64.27 mg.
-
Add the this compound powder to a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Sonication can be used if needed.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][5]
Visual Guides
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Managing Off-Target Effects of TAK-448 in Experimental Models
Welcome to the technical support center for researchers utilizing TAK-448. This resource provides troubleshooting guidance and frequently asked questions to help you design, execute, and interpret experiments with this potent KISS1R agonist. Our goal is to help you anticipate and manage potential off-target effects to ensure the validity and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for TAK-448?
A1: TAK-448 is a synthetic oligopeptide analog of kisspeptin and a potent, full agonist of the Kisspeptin 1 Receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). Its primary on-target effect, particularly with continuous exposure, is the desensitization of KISS1R in the hypothalamus. This leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, resulting in a rapid and sustained decrease in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone levels.[1][2]
Q2: What are the potential "off-target" effects of TAK-448?
A2: While TAK-448 is highly selective for KISS1R, it's crucial to understand that "off-target" can refer to two distinct phenomena:
-
Molecular Off-Target Effects: Interaction with other receptors, enzymes, or ion channels. Currently, there is limited publicly available data from broad screening panels to definitively identify such interactions for TAK-448.
-
Physiological Off-Target Effects (or "On-Target, Off-Tissue" Effects): Effects mediated by the intended receptor (KISS1R) but in tissues outside the primary area of experimental interest (e.g., the hypothalamus). Since KISS1R is expressed in various peripheral tissues, including the liver, pancreas, and cardiovascular system, TAK-448 can elicit effects in these areas.[3]
Q3: In which tissues outside of the HPG axis is KISS1R expressed and what are the potential physiological consequences of TAK-448 administration?
A3: KISS1R expression has been identified in several peripheral tissues. Activation of these receptors by TAK-448 could lead to:
-
Liver: Hepatic KISS1R signaling has been shown to activate AMPK, leading to decreased lipogenesis. This suggests a potential role in regulating liver fat accumulation.[4][5][6][7][8]
-
Pancreas: KISS1R is expressed in pancreatic islets, where its activation can influence insulin secretion.[1][9][10][11]
-
Cardiovascular System: KISS1R is present in the heart and blood vessels. Kisspeptin has been shown to have positive inotropic effects on the heart and to be a potent vasoconstrictor in humans.[12][13][14]
Q4: What are the known pharmacokinetic properties of TAK-448?
A4: Pharmacokinetic data for TAK-448 has been primarily established in preclinical models and early-phase human trials. Key parameters are summarized in the table below.
Data Presentation
Table 1: Summary of TAK-448 Pharmacokinetic Parameters
| Parameter | Species | Value | Citation |
| Median Terminal Elimination Half-life | Healthy Males | 1.4–5.3 hours | [15] |
| Time to Maximum Plasma Concentration (Tmax) | Healthy Males | 0.25–0.5 hours | [15] |
| Absorption | Rats and Dogs | Rapid and well-absorbed after subcutaneous administration | [16] |
| Excretion | Rats and Dogs | Primarily excreted in urine after extensive metabolism | [16] |
Table 2: Reported Adverse Events from a Phase 1 Study in Healthy Males
| Adverse Event Category | Frequency | Details | Citation |
| Grades 1–2 Adverse Events | 26% of subjects receiving TAK-448 | The specific nature and frequency of individual adverse events are not detailed in the publication. | [15] |
Troubleshooting Guides
This section provides guidance on how to identify and manage potential off-target effects of TAK-448 in your experimental models.
Issue 1: Unexpected Phenotype Observed in a Non-Reproductive Tissue
Possible Cause: This could be an "on-target, off-tissue" effect due to the activation of peripheral KISS1R.
Troubleshooting Steps:
-
Confirm KISS1R Expression: Verify the expression of KISS1R in your experimental model (cell line or tissue) using techniques like qPCR, Western blot, or immunohistochemistry.
-
Utilize a KISS1R Antagonist: If a phenotype is observed, co-administration with a specific KISS1R antagonist should reverse the effect if it is mediated by KISS1R.
-
Genetic Knockdown/Knockout: In cell culture or animal models, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate KISS1R expression. The absence of the phenotype following TAK-448 treatment in these models would confirm it is KISS1R-dependent.
-
Dose-Response Curve: Establish a dose-response curve for the on-target effect (e.g., testosterone suppression) and the off-target phenotype. A significant separation in the effective concentrations may suggest a therapeutic window.
Issue 2: Concern about Direct Molecular Off-Target Effects
Possible Cause: While TAK-448 is designed for high selectivity, the possibility of interaction with other molecules cannot be entirely ruled out without specific screening data.
Troubleshooting Steps:
-
Use a Structurally Unrelated KISS1R Agonist: If another KISS1R agonist with a different chemical structure recapitulates the observed effect, it is more likely to be a KISS1R-mediated phenomenon.
-
Computational Prediction: Utilize in silico tools to predict potential off-target binding based on the structure of TAK-448. This can provide a list of candidate off-targets to investigate experimentally.
-
In Vitro Screening: If resources permit, screen TAK-448 against a commercially available panel of receptors and enzymes to empirically identify potential off-target interactions.
-
Negative Control Model: Use a cell line or tissue known to not express KISS1R. Any effect observed in this model would be indicative of an off-target interaction.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a KISS1R Knockdown Model
-
Cell Culture: Culture your cells of interest (e.g., a hepatic cell line to study metabolic effects).
-
Transfection: Transfect cells with either a validated siRNA targeting KISS1R or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm knockdown of KISS1R mRNA (by qPCR) and/or protein (by Western blot).
-
TAK-448 Treatment: Treat the remaining cells with a range of TAK-448 concentrations.
-
Phenotypic Assay: Perform your assay of interest (e.g., measure expression of lipogenic genes, assess cell proliferation, etc.).
-
Analysis: Compare the dose-response of TAK-448 in the control siRNA group versus the KISS1R siRNA group. A rightward shift or complete ablation of the response in the knockdown group indicates a KISS1R-mediated effect.
Mandatory Visualizations
Caption: On-target signaling pathway of TAK-448 via KISS1R activation.
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Potential physiological effects of TAK-448 in peripheral tissues.
References
- 1. A role for kisspeptin in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 4. JCI - Targeting hepatic kisspeptin receptor ameliorates nonalcoholic fatty liver disease in a mouse model [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Kisspeptin Alleviates Human Hepatic Fibrogenesis by Inhibiting TGFβ Signaling in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kisspeptin: A New Drug to Treat Liver Disease? | Rutgers University [rutgers.edu]
- 8. mdpi.com [mdpi.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Frontiers | The Emerging Role(s) for Kisspeptin in Metabolism in Mammals [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Inotropic Action of the Puberty Hormone Kisspeptin in Rat, Mouse and Human: Cardiovascular Distribution and Characteristics of the Kisspeptin Receptor | PLOS One [journals.plos.org]
- 15. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing TAK-448 dosage to avoid receptor desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TAK-448, a potent kisspeptin receptor (KISS1R) agonist, to avoid receptor desensitization. Continuous exposure to TAK-448 can lead to desensitization of KISS1R, diminishing its therapeutic effect.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to help you design and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is TAK-448 and what is its mechanism of action?
TAK-448 is a synthetic oligopeptide analog of kisspeptin.[2] It acts as a potent and full agonist for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[4][5] Acute administration of TAK-448 stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous or prolonged exposure to TAK-448 leads to desensitization of KISS1R, which suppresses GnRH release and consequently reduces testosterone levels.[1][2][3]
Q2: What is receptor desensitization and why is it a concern for TAK-448?
Receptor desensitization is a process where a receptor becomes less responsive to a constant stimulus. For G protein-coupled receptors (GPCRs) like KISS1R, this can involve receptor phosphorylation, uncoupling from G proteins, internalization from the cell surface, and downregulation (degradation) of the receptor.[6][7] With continuous TAK-448 administration, the persistent stimulation of KISS1R can trigger these desensitization mechanisms, leading to a diminished therapeutic effect over time.[2][3] This is a critical consideration for developing long-term treatment strategies.
Q3: What are the key indicators of KISS1R desensitization in an experimental setting?
Key indicators of KISS1R desensitization include:
-
A decrease in the maximal response (Emax) to TAK-448 in functional assays over time.
-
A rightward shift in the dose-response curve (increased EC50) for TAK-448.
-
A reduction in the number of KISS1R receptors on the cell surface.
-
A decrease in the levels of downstream signaling molecules (e.g., intracellular calcium, inositol monophosphate (IP1)) upon repeated stimulation.
-
A reduction in KISS1R mRNA and protein levels.
Q4: How can I experimentally avoid or minimize KISS1R desensitization?
Strategies to avoid or minimize desensitization include:
-
Pulsatile Dosing: Mimicking the natural pulsatile release of kisspeptin may be more effective at maintaining receptor sensitivity than continuous administration.
-
Dose Optimization: Using the lowest effective dose of TAK-448 can help to reduce the magnitude of receptor stimulation and subsequent desensitization.
-
"Drug Holidays": Intermittent dosing schedules with periods of no treatment may allow for the resensitization of the receptor population.
Troubleshooting Guide
This guide provides solutions to common issues encountered when studying TAK-448 and KISS1R desensitization.
| Problem | Possible Cause | Suggested Solution |
| High variability in functional assay results. | Inconsistent cell culture conditions (e.g., passage number, confluency). | Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent plating density. |
| Pipetting errors. | Use calibrated pipettes and proper technique. For dose-response experiments, prepare serial dilutions carefully. | |
| Reagent instability. | Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of TAK-448 and other critical reagents. | |
| No or low response to TAK-448 stimulation. | Low KISS1R expression in the cell line. | Verify KISS1R expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Inactive TAK-448. | Check the storage conditions and age of the TAK-448 stock. Test a fresh batch of the compound. | |
| Issues with the assay protocol. | Review the protocol for errors. Optimize assay parameters such as incubation times, reagent concentrations, and cell density. Include a positive control (e.g., a known KISS1R agonist) to validate the assay. | |
| Unexpected desensitization at low TAK-448 concentrations. | Cell line is highly sensitive to agonist-induced desensitization. | Characterize the desensitization profile of your specific cell line. Consider using a different cell model if necessary. |
| Prolonged exposure to TAK-448 during the experiment. | Minimize the pre-incubation time with TAK-448 before measuring the response, unless the goal is to induce desensitization. |
Quantitative Data Summary
The following tables summarize key quantitative data for TAK-448 from published studies.
Table 1: In Vitro Activity of TAK-448
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 460 pM | KISS1R | [4] |
| EC50 | 632 pM | KISS1R | [4] |
Table 2: In Vivo Dosage and Effects of TAK-448
| Species | Dosing Regimen | Key Effect | Reference |
| Healthy Human Males | 0.01–1 mg/d for 14 days (continuous sc infusion) | Testosterone dropped to below-castration levels by day 8 at doses >0.1 mg/d. | [8] |
| Prostate Cancer Patients | 12 or 24 mg (single sc-depot injection) | Testosterone decreased to <20 ng/dL in 4 of 5 patients. | [8] |
| Male Rats | ≥10 pmol/h (continuous sc administration) | Abrupt reduction of plasma testosterone to castrate levels within 3-7 days. | [9] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess KISS1R desensitization.
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation, and is a robust method to quantify KISS1R signaling.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
IP-One ELISA kit
-
TAK-448
-
Stimulation buffer (provided in the kit)
Procedure:
-
Cell Culture: Culture HEK293-KISS1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Pre-treatment (to induce desensitization):
-
For acute desensitization studies, pre-treat cells with a high concentration of TAK-448 (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) in stimulation buffer.
-
For chronic desensitization studies, pre-treat cells with TAK-448 for longer periods (e.g., 4, 8, 12, 24 hours).
-
-
Wash: After pre-treatment, gently wash the cells twice with pre-warmed stimulation buffer to remove the pre-treating agonist.
-
Stimulation: Add a range of TAK-448 concentrations (for a dose-response curve) to the wells and incubate for 60 minutes at 37°C.
-
Lysis and IP1 Detection: Lyse the cells and measure IP1 accumulation according to the IP-One ELISA kit manufacturer's instructions.
-
Data Analysis: Plot the IP1 concentration against the log of the TAK-448 concentration to generate dose-response curves. Compare the Emax and EC50 values between the control (no pre-treatment) and pre-treated groups to quantify desensitization.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium ([Ca2+]i) upon KISS1R activation.
Materials:
-
CHO-K1 cells stably expressing human KISS1R
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TAK-448
-
Pluronic F-127
-
Probenecid
-
A fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed CHO-K1-KISS1R cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells three times with HBSS containing probenecid.
-
Pre-treatment (optional, for desensitization): Incubate cells with a desensitizing concentration of TAK-448 for the desired time period. Wash as in step 3.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a range of TAK-448 concentrations and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes). For Fura-2, measure emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm with excitation at ~488 nm.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions (for Fura-2) to determine the [Ca2+]i response. Plot the peak response against the log of the TAK-448 concentration to generate dose-response curves.
Protocol 3: KISS1R Internalization Assay (Flow Cytometry)
This assay quantifies the amount of KISS1R remaining on the cell surface after agonist treatment.
Materials:
-
HEK293 cells expressing FLAG-tagged KISS1R
-
Anti-FLAG primary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
TAK-448
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture HEK293-FLAG-KISS1R cells to ~80% confluency.
-
Treat cells with different concentrations of TAK-448 for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
-
Staining:
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Wash cells with cold FACS buffer.
-
Incubate the cells with the fluorescently labeled anti-FLAG antibody on ice for 30 minutes in the dark to label surface receptors.
-
-
Flow Cytometry:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in TAK-448-treated cells compared to untreated cells indicates receptor internalization.
Visualizations
Caption: TAK-448 signaling pathway via KISS1R activation.
Caption: Experimental workflow for assessing KISS1R desensitization.
Caption: Troubleshooting logic for TAK-448 experiments.
References
- 1. Quantifying GPCR internalization: a focus on the Kisspeptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to TAK-448 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KISS1R agonist, TAK-448, in animal models. Our goal is to help you address variability in animal responses and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TAK-448 and what is its primary mechanism of action in animal models?
A1: TAK-448 is a potent synthetic nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R).[1] In animal models, its primary mechanism of action is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Continuous administration of TAK-448 leads to the desensitization of KISS1R, which in turn suppresses the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This ultimately results in a profound and sustained reduction of testosterone to castration levels.[1][2] This testosterone suppression is the basis for its investigation as a treatment for hormone-dependent diseases like prostate cancer.
Q2: What are the typical routes of administration and dosing ranges for TAK-448 in rats?
A2: In preclinical studies, TAK-448 is commonly administered via subcutaneous (s.c.) injection. Dosing can vary depending on the study's objective. For instance, daily subcutaneous injections in rats have ranged from 0.008 to 8 µmol/kg.[1] For sustained testosterone suppression, continuous subcutaneous administration via osmotic pumps at doses of ≥10 pmol/h (approximately 0.7 nmol/kg/day) has been shown to be effective.[1]
Q3: What level of testosterone suppression can be expected with TAK-448 treatment in rats?
A3: Continuous subcutaneous administration of TAK-448 at appropriate doses can lead to a rapid and profound reduction of plasma testosterone to castrate levels, typically within 3-7 days of initiating treatment. This profound suppression can be sustained for the duration of the administration period.[1]
Q4: Are there known differences in response to TAK-448 between different animal species?
A4: While comprehensive comparative studies are limited, pharmacokinetic data is available for both rats and dogs. Disposition studies show that after subcutaneous administration, TAK-448 is rapidly absorbed and extensively metabolized in both species, with most of the radioactivity excreted in the urine.[3] However, species-specific differences in KISS1R expression and physiology could potentially lead to variations in pharmacodynamic responses.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of TAK-448 in Male Rats
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (1 mg/kg) |
| Cmax (ng/mL) | 1030 ± 150 | 289 ± 36 |
| Tmax (h) | 0.083 | 0.25 |
| AUCinf (ng·h/mL) | 403 ± 27 | 284 ± 21 |
| t1/2 (h) | 0.43 ± 0.04 | 0.81 ± 0.08 |
| CL (mL/h/kg) | 2480 ± 160 | - |
| Vss (mL/kg) | 1540 ± 190 | - |
| Bioavailability (%) | - | 71 |
Data compiled from preclinical studies. Values are presented as mean ± standard deviation where available. These values can be influenced by factors such as animal strain and experimental conditions.
Table 2: Anti-Tumor Efficacy of TAK-448 in a Rat VCaP Xenograft Model
| Treatment Group | Mean Tumor Volume Change from Baseline (%) | Variability/Observations |
| Vehicle Control | Increased growth | Significant inter-animal variability in tumor growth rate is common in xenograft models.[5] |
| TAK-448 (continuous s.c.) | Significant tumor growth inhibition | The extent of inhibition can vary depending on the starting tumor volume and the development of castration resistance.[6][7] |
| Leuprolide (GnRH agonist) | Tumor growth inhibition | TAK-448 has been shown to have a more rapid onset of anti-tumor effect compared to leuprolide.[6] |
This table provides a qualitative summary based on published findings. Quantitative results can vary significantly between studies due to the inherent variability of xenograft models.
Troubleshooting Guides
Problem: Higher than expected variability in testosterone suppression between animals.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure all personnel are thoroughly trained on the subcutaneous injection protocol. Use a consistent injection site and technique for all animals. For continuous infusion, ensure osmotic pumps are correctly implanted and functioning. Refer to the detailed "Standard Operating Procedure for Subcutaneous Drug Administration in Rats" below.[8][9][10][11][12] |
| Animal Stress | Acclimatize animals to the housing facility and handling procedures before the start of the experiment. Minimize noise and other environmental stressors in the animal facility.[5] |
| Inter-animal Genetic Variability | Use a well-characterized, inbred animal strain to reduce genetic heterogeneity. Report the specific strain, vendor, and age of the animals in your study. |
| Dosing Errors | Double-check all dose calculations and ensure accurate preparation of dosing solutions. For peptide drugs like TAK-448, which can be prone to degradation, follow the manufacturer's storage and handling instructions precisely. |
| Assay Variability | Validate your testosterone measurement assay (e.g., ELISA, LC-MS/MS) to ensure accuracy and reproducibility. Include appropriate quality controls in each assay run. |
Problem: Inconsistent anti-tumor response in xenograft models.
| Potential Cause | Recommended Solution |
| Tumor Cell Line Instability | Use a consistent and low passage number of the VCaP cell line. Periodically perform cell line authentication to ensure the absence of genetic drift and cross-contamination.[13] |
| Variable Tumor Engraftment and Growth | Standardize the tumor cell implantation procedure, including the number of cells injected, the injection site, and the use of Matrigel. Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predefined, consistent size.[14] Refer to the detailed "Protocol for VCaP Xenograft Model in Rats" below. |
| Tumor Heterogeneity | Be aware that patient-derived xenograft (PDX) models, and to some extent cell line-derived xenografts, can exhibit intra-tumoral heterogeneity in hormone receptor expression, including KISS1R.[4][15][16][17][18] This can lead to mixed responses within a treatment group. Consider using molecular profiling to characterize tumors before and after treatment. |
| Development of Resistance | In androgen-sensitive models like VCaP, tumors can eventually develop resistance to castration/hormonal therapies. Monitor for signs of tumor regrowth after an initial response.[19] |
| Inadequate Drug Exposure at the Tumor Site | While TAK-448 has good systemic bioavailability after subcutaneous injection, ensure that the dosing regimen is sufficient to maintain testosterone suppression throughout the study period.[3] |
Experimental Protocols
Standard Operating Procedure for Subcutaneous Drug Administration in Rats
-
Preparation:
-
Animal Restraint:
-
Gently restrain the rat. For a one-person procedure, grasp the loose skin over the shoulders (scruff) with your non-dominant hand. For two-person procedures, one person can gently hold the rat while the other administers the injection.
-
-
Injection Technique:
-
Create a "tent" of skin over the dorsal scapular region with your non-dominant hand.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly depress the plunger to administer the full volume.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Protocol for VCaP Xenograft Model in Rats
-
Cell Culture:
-
Culture VCaP cells in their recommended growth medium, ensuring they are in the logarithmic growth phase at the time of harvesting.
-
Use cells from a consistent and low passage number to minimize phenotypic drift.
-
-
Animal Model:
-
Use immunodeficient male rats (e.g., nude or SCID) of a consistent age and weight.
-
Allow animals to acclimate to the facility for at least one week before tumor cell implantation.
-
-
Tumor Cell Implantation:
-
Harvest VCaP cells and resuspend them in a sterile, serum-free medium or saline.
-
Mix the cell suspension with an equal volume of Matrigel (or other appropriate extracellular matrix) on ice to a final concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell/Matrigel suspension into the flank of each rat using a 25-27 gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups, ensuring a similar distribution of tumor sizes in each group.
-
-
Treatment and Monitoring:
-
Initiate TAK-448 treatment according to the study design.
-
Continue to monitor tumor volume and the general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Caption: KISS1R Signaling Pathway Activated by TAK-448.
Caption: General Experimental Workflow for Assessing TAK-448 Efficacy.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | KISS1/KISS1R in Cancer: Friend or Foe? [frontiersin.org]
- 5. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. queensu.ca [queensu.ca]
- 13. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and Biological Significance of KISS1 Expression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of Kisspeptin (KISS1) and its Receptor GPR54 (KISS1R) in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KISS1/KISS1R in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Subcutaneously Administered TAK-448
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the subcutaneous (SC) delivery of TAK-448. This resource includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is TAK-448 and why is its subcutaneous bioavailability a concern?
A1: TAK-448 is an investigational nonapeptide analog of kisspeptin and a potent agonist of the KISS1 receptor (KISS1R)[1]. It has been developed as a potential therapeutic agent for conditions like prostate cancer[2]. Subcutaneous administration is a preferred route for patient self-administration; however, like many therapeutic peptides, TAK-448 can exhibit variable and sometimes low bioavailability when administered subcutaneously. This is primarily due to its susceptibility to degradation by proteolytic enzymes present in the subcutaneous tissue, a phenomenon known as subcutaneous first-pass metabolism[2][3][4].
Q2: What are the primary mechanisms that limit the subcutaneous bioavailability of TAK-448?
A2: The primary mechanism limiting the subcutaneous bioavailability of TAK-448 is enzymatic degradation at the injection site. Studies in rats have shown that TAK-448 exhibits less than dose-proportional nonlinear pharmacokinetics after subcutaneous administration, which is attributed to metabolism by subcutaneous proteases, suggested to be serine proteases[2][5]. This local degradation reduces the amount of active TAK-448 that reaches systemic circulation.
Q3: What general strategies can be employed to improve the subcutaneous bioavailability of peptides like TAK-448?
A3: Several strategies can be employed to enhance the subcutaneous bioavailability of therapeutic peptides:
-
Formulation with Protease Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation by local enzymes at the injection site[6].
-
Use of Permeation Enhancers: Excipients that increase the permeability of the subcutaneous tissue can facilitate faster absorption into the systemic circulation, reducing the time the peptide is exposed to degradative enzymes. Hyaluronidase is a key example, which works by degrading hyaluronic acid in the extracellular matrix[7][8][9].
-
Formulation Optimization: Modifying the formulation by including stabilizers, adjusting the pH, and using specific excipients can improve the stability of the peptide at the injection site[10][11][12].
-
Structural Modification of the Peptide: While not a formulation strategy, creating more stable analogs of the peptide can inherently improve its resistance to degradation[13].
Q4: Are there any known excipients that can be used to improve the stability and absorption of TAK-448?
A4: While specific data on excipients for TAK-448 formulations is limited in the public domain, general principles for peptide formulation apply. Common excipients used in subcutaneous formulations to enhance stability and reduce degradation include:
-
Buffers: To maintain an optimal pH for stability (e.g., acetate, citrate, phosphate)[1].
-
Surfactants: To prevent aggregation and adsorption (e.g., polysorbates)[10].
-
Tonicity modifiers: To make the formulation isotonic (e.g., mannitol, sodium chloride)[1].
-
Stabilizers: Such as amino acids or sugars to protect against physical and chemical degradation[10].
The selection of appropriate excipients requires careful formulation development and stability studies.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of TAK-448 Across Subjects
| Potential Cause | Troubleshooting Step |
| Improper Injection Technique | Ensure consistent subcutaneous injection depth and angle. Inadvertent intramuscular injection can lead to faster and more variable absorption. Provide thorough training on standardized injection procedures. Rotate injection sites to avoid tissue damage[14][15]. |
| Variability in Subcutaneous Blood Flow | Control for factors that can influence blood flow at the injection site, such as animal stress or ambient temperature. Allow animals to acclimatize to the experimental environment before dosing. |
| Inconsistent Formulation Preparation | Ensure the formulation is homogenous and that TAK-448 is completely dissolved before administration. If using a suspension, ensure it is uniformly dispersed before drawing each dose. |
| Inter-individual Differences in Subcutaneous Protease Activity | Consider co-administering a broad-spectrum protease inhibitor cocktail with TAK-448 to minimize the impact of variable enzyme levels. This can help normalize absorption across subjects. |
Issue 2: Lower than Expected Bioavailability of TAK-448
| Potential Cause | Troubleshooting Step |
| Significant Subcutaneous Degradation | Co-administer TAK-448 with a protease inhibitor. Conduct pilot studies to determine the most effective inhibitor and concentration. An in vitro skin homogenate assay can be used to screen for effective inhibitors. |
| Poor Diffusion from the Injection Site | Consider co-formulating TAK-448 with a permeation enhancer like recombinant human hyaluronidase (rHuPH20) to increase the dispersion and absorption from the subcutaneous space[7][8][9]. |
| Peptide Aggregation at the Injection Site | Optimize the formulation to prevent aggregation. This may involve adjusting the pH, ionic strength, or including stabilizing excipients like surfactants or sugars. |
| Inaccurate Quantification of TAK-448 | Validate the analytical method used for quantifying TAK-448 in plasma. Ensure adequate sensitivity, accuracy, and precision. Use a stable-labeled internal standard for mass spectrometry-based methods[16][17][18][19][20][21][22]. |
Data Presentation
Table 1: Conceptual Pharmacokinetic Parameters of Subcutaneously Administered TAK-448 with and without Bioavailability Enhancers in a Preclinical Model (e.g., Rat)
| Formulation | Bioavailability (F%) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| TAK-448 alone | Low to Moderate | Variable | Lower | Lower |
| TAK-448 + Protease Inhibitor | Significantly Increased | Potentially Shorter | Higher | Higher |
| TAK-448 + Hyaluronidase | Increased | Shorter | Higher | Higher |
Note: This table is illustrative and intended to represent the expected qualitative changes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Assessment of TAK-448 Stability in Rat Skin Homogenate
Objective: To evaluate the stability of TAK-448 in the presence of subcutaneous enzymes and to screen the effectiveness of protease inhibitors.
Materials:
-
TAK-448
-
Protease inhibitors (e.g., aprotinin, bestatin, leupeptin, PMSF)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rat skin tissue
-
Homogenizer
-
Centrifuge
-
Incubator
-
LC-MS/MS system for TAK-448 quantification[16][17][18][19][20][21][22]
Procedure:
-
Prepare Skin Homogenate:
-
Excise full-thickness skin from the dorsal region of a rat.
-
Remove hair and underlying muscle tissue.
-
Mince the skin and homogenize in 4 volumes of cold PBS (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (S9 fraction), which contains the soluble enzymes.
-
-
Incubation:
-
In separate microcentrifuge tubes, pre-warm the skin S9 fraction to 37°C.
-
To test protease inhibitors, add the desired concentration of the inhibitor to the S9 fraction and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding TAK-448 to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of TAK-448 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining TAK-448 against time.
-
Calculate the half-life (t½) of TAK-448 in the skin homogenate with and without protease inhibitors.
-
Protocol 2: In Vivo Assessment of TAK-448 Bioavailability in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of TAK-448 following subcutaneous administration, with and without a bioavailability enhancer.
Materials:
-
TAK-448
-
Vehicle (e.g., saline, PBS)
-
Bioavailability enhancer (e.g., protease inhibitor cocktail or hyaluronidase)
-
Male Sprague-Dawley rats
-
Syringes and needles for subcutaneous and intravenous administration
-
Blood collection tubes (with anticoagulant)
-
Cannulas for serial blood sampling (optional)
-
LC-MS/MS system for TAK-448 quantification
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least 3 days.
-
Fast the animals overnight before dosing, with free access to water.
-
For the intravenous group, cannulate the jugular vein for administration and/or the carotid artery for blood sampling a day before the experiment.
-
-
Dosing:
-
Intravenous (IV) Group (for bioavailability calculation): Administer TAK-448 at a dose of 1 mg/kg via the jugular vein.
-
Subcutaneous (SC) Group 1 (Control): Administer TAK-448 at a dose of 5 mg/kg in the vehicle into the dorsal subcutaneous space.
-
Subcutaneous (SC) Group 2 (Test): Co-administer TAK-448 at a dose of 5 mg/kg with the selected bioavailability enhancer in the same vehicle and at the same site.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of TAK-448 in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) for the SC groups using the formula: F% = (AUC_sc / Dose_sc) / (AUC_iv / Dose_iv) * 100.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Subcutaneous catabolism of peptide therapeutics: bioanalytical approaches and ADME considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the subcutaneous pharmacokinetics of antibodies co‐administered with rHuPH20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of single subcutaneous doses of tocilizumab administered with or without rHuPH20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 11. KISS1R signals independently of Gαq/11 and triggers LH secretion via the β-arrestin pathway in the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opatoday.com [opatoday.com]
- 16. A liquid chromatography high-resolution mass spectrometry in vitro assay to assess metabolism at the injection site of subcutaneously administered therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Best practices for minimizing injection site reactions with TAK-448
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for minimizing injection site reactions (ISRs) with TAK-448.
Troubleshooting Guide: Injection Site Reactions
This guide provides a systematic approach to identifying and mitigating common issues encountered during the subcutaneous administration of TAK-448.
Immediate Actions for Observed Injection Site Reactions
If an injection site reaction is observed, follow these initial steps:
-
Document the Reaction: Record the time of onset, duration, and visual characteristics of the reaction (e.g., redness, swelling, pain level on a scale of 1-10). Photography can be useful for tracking changes over time.
-
Assess Severity: Differentiate between mild-to-moderate reactions (e.g., transient, localized redness) and severe reactions (e.g., extensive rash, blistering, signs of systemic allergic reaction).
-
Provide Symptomatic Relief (Non-interfering): For mild, localized reactions, a cold compress can be applied to the site after the injection. Avoid topical treatments within the first 4 hours of administration to prevent any potential impact on drug absorption.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting injection site reactions with TAK-448.
Caption: Troubleshooting workflow for managing injection site reactions.
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What is the optimal solvent for TAK-448, and how should it be stored?
A1: TAK-448 has excellent water solubility.[2][3] For creating stock solutions, sterile water is a suitable solvent.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2][4]
Q2: Can the formulation of TAK-448 contribute to injection site reactions?
A2: Yes, several formulation factors can influence ISRs for subcutaneously delivered biologics and peptides. These include pH, volume, and the presence of certain excipients.[5][6] While TAK-448 was designed for high water solubility and to avoid gel formation[3], it is crucial to ensure the final formulation for injection has a pH that is close to physiological (around 7.4) to minimize pain and irritation.[5]
Q3: Should TAK-448 be at room temperature before injection?
A3: Yes, allowing refrigerated solutions to come to room temperature before injection is a general best practice that can reduce injection site pain.[5][6]
Injection Technique
Q4: What are the recommended best practices for subcutaneous injection of TAK-448?
A4: Adhering to proper subcutaneous injection techniques is critical for minimizing ISRs. Key recommendations include:
-
Site Rotation: Rotate injection sites to prevent tissue hardening and irritation.[1] Common sites include the abdomen, thighs, and upper arms.
-
Appropriate Needle Size: Use a short, fine-gauge needle (e.g., 4-6 mm length) to ensure delivery into the subcutaneous tissue while avoiding muscle penetration.[1]
-
Injection Angle: For shorter needles (4-6 mm), a 90° injection angle is recommended. For longer needles, a 45° angle may be necessary to avoid intramuscular injection.[1]
-
Injection Volume: Keep the injection volume as low as is practical, as larger volumes can cause pain and tissue distention.[6]
Q5: Can the speed of injection affect injection site reactions?
A5: A slow and steady injection rate is generally recommended to allow the tissue to accommodate the fluid, which can help reduce pain and leakage from the injection site.
Mechanism and Expectations
Q6: Are injection site reactions common with TAK-448?
A6: In Phase 1 clinical trials, mild to moderate (Grades 1-2) adverse events were reported in 26% of healthy subjects receiving TAK-448, with injection site reactions being among the most common.[7][8]
Q7: What is the mechanism of action for TAK-448?
A7: TAK-448 is a potent agonist of the KISS1 receptor (KISS1R), also known as GPR54.[2][9] Continuous administration of TAK-448 leads to the desensitization of KISS1R, which in turn suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This suppression of GnRH leads to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately resulting in reduced testosterone levels.[7]
Caption: Simplified signaling pathway of TAK-448 action.
Data on Factors Influencing Injection Site Reactions
The following table summarizes general factors known to contribute to ISRs with subcutaneous injections and corresponding mitigation strategies. While not specific to TAK-448, these principles are broadly applicable.
| Factor | Potential Contribution to ISRs | Mitigation Strategy | Reference |
| Formulation | |||
| pH | Non-physiological pH can cause pain and irritation. | Adjust formulation pH to be as close to physiological (7.4) as possible. | [5] |
| Volume | Higher volumes (>1.5 mL) can lead to pain and tissue distention. | Use a more concentrated formulation to minimize injection volume. | [6] |
| Excipients | Certain buffers (e.g., citrate) and stabilizers can be associated with pain. | Screen for and select well-tolerated excipients during formulation development. | [6] |
| Temperature | Cold solutions can cause pain upon injection. | Allow the product to reach room temperature before administration. | [5][6] |
| Injection Process | |||
| Needle Gauge/Length | Inappropriate needle size can lead to intramuscular injection or skin irritation. | Use a short (4-6 mm), high-gauge needle for subcutaneous delivery. | [1] |
| Injection Site | Repeated injections in the same location can cause lipohypertrophy and irritation. | Implement a systematic site rotation plan. | [1] |
| Injection Speed | Rapid injection can cause tissue distention and pain. | Administer the injection slowly and steadily. |
Experimental Protocols
Protocol 1: Assessment of Injection Site Reactions in a Preclinical Model
Objective: To systematically evaluate and score ISRs following subcutaneous administration of different TAK-448 formulations in a relevant animal model (e.g., rat or rabbit).
Methodology:
-
Animal Acclimatization: Acclimatize animals for a minimum of 7 days before the study begins.
-
Dosing Groups: Establish experimental groups, including a vehicle control and groups for each TAK-448 formulation being tested.
-
Dose Administration:
-
Shave the injection site area on the dorsal side of the animal 24 hours prior to injection.
-
Administer a single subcutaneous injection of the designated formulation.
-
Record the precise location of the injection.
-
-
Site Observation and Scoring:
-
Observe the injection sites at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score the reactions based on a standardized scale for erythema (redness) and edema (swelling). A common scoring system is the Draize scale.
-
-
Histopathology (Optional):
-
At the end of the observation period, euthanize the animals.
-
Collect the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other tissue damage.
-
Protocol 2: In-Use Stability and Compatibility Assessment
Objective: To ensure that the preparation and administration process does not introduce particulates or cause physicochemical changes in the TAK-448 solution that could lead to ISRs.
Methodology:
-
Simulate Preparation: Reconstitute and dilute TAK-448 as per the standard experimental protocol.
-
Incubation: Hold the prepared solution at room temperature for the maximum anticipated time it would be before injection.
-
Visual Inspection: Visually inspect the solution against a black and white background for any signs of precipitation, color change, or particulate matter.
-
Physicochemical Analysis:
-
Measure the pH of the solution at the beginning and end of the incubation period.
-
Use a technique like High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of TAK-448, ensuring no significant degradation has occurred.
-
Use Dynamic Light Scattering (DLS) to check for the formation of sub-visible aggregates.
-
References
- 1. Subcutaneous Administration of Bortezomib: Strategies to Reduce Injection Site Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Strategies for reducing tachyphylaxis with continuous TAK-448 exposure
Welcome to the technical support center for researchers utilizing TAK-448. This resource provides troubleshooting guidance and answers to frequently asked questions related to achieving and maintaining tachyphylaxis (receptor desensitization) during continuous exposure experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-448 and how does it induce tachyphylaxis?
TAK-448 is a potent synthetic analog of kisspeptin, acting as a full agonist at the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] KISS1R is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq/11 pathway, leading to the stimulation of gonadotropin-releasing hormone (GnRH) secretion.[2][3] However, continuous or prolonged exposure to an agonist like TAK-448 leads to receptor desensitization, a form of tachyphylaxis.[2] This process involves the phosphorylation of the intracellular domains of KISS1R by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling and promote the internalization of the receptor from the cell surface into endosomes.[4] This reduction in the number of available receptors on the cell surface leads to a diminished cellular response to the agonist, in this case, a suppression of GnRH release and, consequently, a decrease in testosterone levels.[5][6]
Q2: I am not observing the expected sustained suppression of testosterone in my animal models with continuous TAK-448 infusion. What are the potential causes?
Several factors could contribute to incomplete or variable testosterone suppression. Here are some key areas to investigate:
-
Dosing Regimen: The dose of TAK-448 is critical. Studies have shown that a continuous infusion at doses above 0.1 mg/day is required to achieve and maintain castration levels of testosterone in healthy males.[1] In rats, continuous subcutaneous administration of ≥10 pmol/h (approximately 0.7 nmol/kg/day) was effective.[2] Ensure your dosing is within the established effective range for your model. Insufficient dosage may lead to incomplete receptor desensitization.[6]
-
Drug Stability and Delivery: Confirm the stability of your TAK-448 formulation under your experimental conditions. Degradation of the peptide could lead to a lower effective concentration. Additionally, verify the proper functioning of your infusion pump or the release kinetics of your depot formulation to ensure consistent and continuous delivery.[7]
-
Animal-Specific Factors: Biological variability between animals can influence the response. Factors such as age and body mass index have been associated with variations in testosterone suppression in response to LHRH agonists, and similar principles may apply to TAK-448.[8]
-
Assay Sensitivity: Ensure that the assay you are using to measure testosterone is sensitive enough to detect low concentrations accurately. Liquid chromatography with tandem mass spectroscopy is a highly sensitive method for this purpose.[6]
Q3: How can I experimentally verify that tachyphylaxis is occurring at the cellular level in my in vitro system?
You can assess KISS1R tachyphylaxis through several in vitro assays:
-
Receptor Internalization Assay: This assay measures the movement of KISS1R from the cell surface to the cell's interior upon agonist stimulation. This can be quantified using methods like ELISA on cells expressing tagged receptors or by using radiolabeled ligands to track the internalized receptor-ligand complex.[5]
-
β-Arrestin Recruitment Assay: This assay directly measures the interaction of β-arrestin with the activated KISS1R. Techniques like Bioluminescence Resonance Energy Transfer (BRET) are commonly used for this purpose. An increase in the BRET signal upon TAK-448 treatment indicates β-arrestin recruitment and the initiation of desensitization.[9]
-
Second Messenger Assays: Measure the downstream signaling of KISS1R, such as inositol phosphate (IP) production or intracellular calcium mobilization. With continuous TAK-448 exposure, you should observe an initial spike in the second messenger followed by a gradual decline to baseline levels, indicating desensitization.[10]
Troubleshooting Guides
Issue: Inconsistent Testosterone Suppression in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Review the literature for established effective doses in your specific animal model.[1][2] Consider performing a dose-response study to determine the optimal concentration for sustained testosterone suppression. |
| Inadequate Drug Delivery | Calibrate and verify the flow rate of your infusion pumps. If using a depot formulation, ensure its proper preparation and administration according to the manufacturer's protocol.[7] |
| Variability in Animal Population | Standardize the age and weight of the animals in your study cohorts. Monitor for any health issues that could affect hormone levels.[8] |
| Assay Performance | Validate your testosterone assay for sensitivity and accuracy at the lower limits of quantification.[6] |
Issue: Lack of Desensitization in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | Ensure your cell line expresses sufficient levels of KISS1R. Verify receptor expression via qPCR or Western blot. Passage number can also affect cell behavior; use cells within a consistent passage range. |
| Agonist Concentration | Confirm the concentration and purity of your TAK-448 stock solution. Perform a dose-response curve to ensure you are using a concentration that induces a robust initial response and is sufficient to induce desensitization. |
| Assay Conditions | Optimize incubation times and other assay parameters. For desensitization assays, ensure the pre-incubation with TAK-448 is long enough to allow for receptor internalization and signaling downregulation.[10] |
| Reagent Quality | Use fresh, high-quality reagents for your assays, including cell culture media, buffers, and detection reagents. |
Experimental Protocols
Protocol 1: In Vitro KISS1R Internalization Assay (ELISA-based)
Objective: To quantify the internalization of KISS1R in response to TAK-448 stimulation.
Materials:
-
HEK293 cells stably expressing myc-tagged KISS1R (HEK-myc-KISS1R)
-
Poly-D-lysine coated 24-well plates
-
DMEM/F12 medium with 10% FBS
-
TAK-448
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Anti-myc primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Seed HEK-myc-KISS1R cells onto poly-D-lysine coated 24-well plates and grow to 80-90% confluency.
-
Wash cells with serum-free DMEM/F12.
-
Treat cells with the desired concentration of TAK-448 or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
To stop the internalization process, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-myc primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
A decrease in absorbance indicates receptor internalization.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
Objective: To measure the recruitment of β-arrestin to KISS1R upon TAK-448 stimulation.
Materials:
-
HEK293 cells
-
Expression vectors for KISS1R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Coelenterazine h (BRET substrate)
-
TAK-448
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293 cells with the KISS1R-Rluc8 and Venus-β-arrestin expression vectors.
-
Seed the transfected cells into white, clear-bottom 96-well plates.
-
24-48 hours post-transfection, replace the culture medium with assay buffer.
-
Add coelenterazine h to a final concentration of 5 µM and incubate for 5-10 minutes in the dark.
-
Take a baseline BRET reading.
-
Add TAK-448 at various concentrations.
-
Immediately begin reading the BRET signal every 1-2 minutes for a desired period (e.g., 30-60 minutes).
-
The BRET ratio is calculated as the emission intensity of the acceptor divided by the emission intensity of the donor. An increase in the BRET ratio indicates β-arrestin recruitment.[9]
Data Presentation
Table 1: Effect of Continuous TAK-448 Infusion on Serum Testosterone Levels in Healthy Males
| Dosage (mg/day) | Time to Testosterone Below Baseline | Time to Sustained Castration Level |
| > 0.1 | ~60 hours | Day 8 |
Data summarized from a Phase 1 study in healthy males.[1]
Table 2: Pharmacodynamic Effects of Different TAK-448 Dosing Regimens in Men with Type 2 Diabetes and Hypogonadotropic Hypogonadism
| Dosing Regimen | First Dose Mean ST AUEC(0-72h) Response | Last Dose Mean ST AUEC(0-72h) Response | Evidence of Desensitization |
| 0.1 mcg twice-weekly | 11% | Similar to first dose | Yes |
| 0.3 mcg once-weekly | - | Similar to first dose | No (overall, but some individuals showed it) |
| 0.3 mcg twice-weekly | - | -4.4% | Yes |
| 1.0 mcg once-weekly | - | 9% | Yes |
| 3.0 mcg once-weekly | 53% | -4% | Yes |
ST: Serum Testosterone; AUEC: Area Under the Effect Curve. Data indicate that repeated administration generally leads to desensitization of the testosterone response.[11]
Visualizations
Caption: TAK-448 signaling and desensitization pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 4. KISS1R signals independently of Gαq/11 and triggers LH secretion via the β-arrestin pathway in the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incomplete testosterone suppression with luteinizing hormone-releasing hormone agonists: does it happen and does it matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.dtu.ox.ac.uk [www2.dtu.ox.ac.uk]
Validation & Comparative
TAK-448 (Relugolix) Demonstrates Superior Testosterone Suppression Compared to Leuprolide in Landmark Prostate Cancer Trial
A comprehensive analysis of the pivotal HERO phase III clinical trial reveals that TAK-448 (relugolix), an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, is more effective than leuprolide acetate, a standard injectable GnRH agonist, in suppressing testosterone levels in men with advanced prostate cancer. The study also highlighted a significantly lower risk of major adverse cardiovascular events (MACE) with TAK-448.
This comparison guide provides a detailed overview of the efficacy and experimental protocols of TAK-448 versus leuprolide, tailored for researchers, scientists, and drug development professionals.
Efficacy and Safety Data
The HERO trial was a 48-week, global, phase III study that randomized 934 men with androgen-sensitive advanced prostate cancer in a 2:1 ratio to receive either oral TAK-448 (relugolix) or leuprolide acetate injections.[1] The primary endpoint was the sustained castration rate, defined as achieving and maintaining serum testosterone levels below 50 ng/dL from day 29 through 48 weeks.
Key Efficacy Outcomes
TAK-448 demonstrated superiority over leuprolide in the primary endpoint and all key secondary endpoints.[1]
| Efficacy Endpoint | TAK-448 (Relugolix) | Leuprolide Acetate | Statistical Significance |
| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% | p < 0.0001 (Superiority)[1] |
| Castration Rate on Day 4 | 56% | 0% | p < 0.0001[1] |
| Profound Castration Rate (<20 ng/dL) on Day 15 | 78.4% | 1.0% | p < 0.0001[1] |
| PSA Response Rate on Day 15 | 79.4% | 19.8% | p < 0.0001[1] |
| FSH Levels at Week 25 (IU/L) | 1.9 | 6.8 | p < 0.0001[1] |
| Testosterone Recovery to >280 ng/dL at 90 days | 53.9% | 3.2% | p = 0.0017[2] |
Safety Outcomes
A significant finding of the HERO trial was the lower incidence of major adverse cardiovascular events in the TAK-448 arm compared to the leuprolide arm.[1]
| Safety Endpoint | TAK-448 (Relugolix) | Leuprolide Acetate |
| Incidence of Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2%[1] |
Experimental Protocols
HERO Phase III Trial Design
The HERO trial was a multicenter, randomized, open-label, parallel-group study.[3]
-
Patient Population: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.[1]
-
Randomization: Patients were randomized in a 2:1 ratio.[1]
-
Treatment Arms:
-
Duration: 48 weeks.[1]
-
Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.[1]
-
Key Secondary Endpoints: Castration rates on day 4, profound castration rates on day 15, PSA response rate on day 15, and FSH levels at week 25.[1] Testosterone recovery was assessed in a subset of patients after treatment discontinuation.[2]
Mechanism of Action
TAK-448 and leuprolide both achieve testosterone suppression but through different mechanisms of action.
Leuprolide , a GnRH agonist, initially stimulates the pituitary gland, causing a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which leads to a transient increase in testosterone known as a "flare."[4][5] Continuous administration desensitizes the GnRH receptors, leading to downregulation and a subsequent decrease in LH, FSH, and testosterone production.[4]
TAK-448 (Relugolix) is a GnRH antagonist that directly binds to and blocks GnRH receptors in the pituitary gland.[6] This immediate blockade prevents the release of LH and FSH, leading to a rapid reduction in testosterone without an initial surge.[1]
Visualizing the Pathways and Workflows
Caption: Comparative signaling pathways of TAK-448 and Leuprolide.
Caption: Simplified workflow of the HERO Phase III clinical trial.
References
- 1. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 2. ascopubs.org [ascopubs.org]
- 3. auajournals.org [auajournals.org]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 6. FDA Approves Relugolix for Advanced Prostate Cancer - NCI [cancer.gov]
A Head-to-Head Comparison of TAK-448 and Other Kisspeptin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational kisspeptin analog TAK-448 (also known as MVT-602) with other relevant kisspeptin analogs, supported by experimental data. Kisspeptin, acting through its receptor KISS1R (also known as GPR54), is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key target for therapeutic intervention in reproductive and hormone-dependent disorders.[1][2] The development of synthetic analogs aims to overcome the pharmacological limitations of native kisspeptins, such as rapid degradation.[3][4]
Overview of TAK-448 (MVT-602)
TAK-448 is a synthetic nonapeptide analog of the C-terminus of kisspeptin-54, designed for improved potency, solubility, and stability.[5][6] It acts as a potent, full agonist of the KISS1R.[6][7] Clinical and preclinical studies have demonstrated its ability to robustly stimulate the HPG axis upon acute administration and, conversely, to induce profound and sustained suppression of the axis with continuous exposure, highlighting its potential in treating conditions like prostate cancer and female reproductive disorders.[1][3][7][8]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing TAK-448 to native kisspeptins and another closely related synthetic analog, TAK-683.
Table 1: In Vitro Receptor Binding and Functional Potency
| Analog | Receptor | Binding Affinity (IC₅₀) | Functional Potency (EC₅₀) | Source |
| TAK-448 | KISS1R | 460 pM | 632 pM | [6] |
| TAK-683 | Rat KISS1R | High (Comparable to Kp-10) | Potent (Comparable to Kp-10) | [7] |
| Kp-10 | Rat KISS1R | High | Potent | [7] |
Table 2: Comparative Pharmacodynamics in Women (MVT-602 vs. Kisspeptin-54)
| Parameter | MVT-602 (0.03 nmol/kg) | Kisspeptin-54 (9.6 nmol/kg) | P-value | Source |
| Time to Peak LH | 21.4 hours | 4.7 hours | 0.0002 | [1][9] |
| Area Under the Curve (AUC) of LH | 169.0 IU∙h/L | 38.5 IU∙h/L | 0.0058 | [1][9] |
| Duration of GnRH Neuron Firing | 115 minutes | 55 minutes | 0.0012 | [1][9] |
Table 3: Preclinical Testosterone Suppression (Continuous Subcutaneous Infusion in Rats)
| Analog | Effective Dose for Castrate Levels | Time to Reach Castrate Levels | Source |
| TAK-448 | ≥10 pmol/h | 3-7 days | [7] |
| TAK-683 | ≥30 pmol/h | 3-7 days | [7] |
| Leuprolide (GnRH analog) | Slower than TAK-448/TAK-683 | Slower than TAK-448/TAK-683 | [7] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathway and a representative experimental workflow are provided below to clarify the mechanisms and methodologies involved in the evaluation of these compounds.
Kisspeptin Receptor (KISS1R) Signaling Pathway
Kisspeptin analogs, including TAK-448, bind to the G-protein coupled receptor KISS1R, which is predominantly coupled to the Gαq/11 subunit.[10][11] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), which in turn phosphorylates downstream targets like mitogen-activated protein kinases (MAPKs), such as ERK1/2.[12][13] This cascade ultimately results in the depolarization of GnRH neurons and the subsequent release of GnRH.[13][14]
Representative Clinical Trial Workflow
The comparison between MVT-602 (TAK-448) and native kisspeptin-54 (KP54) in women involved a rigorous clinical trial design to assess their pharmacokinetic and pharmacodynamic profiles.[1]
References
- 1. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and therapeutic potentials of kisspeptin analogs: regulation of the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Kisspeptin/Kisspeptin Receptor System in the Ovary [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
Validating the Anti-Tumor Efficacy of TAK-448: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor effects of TAK-448 in various cancer cell lines. We delve into its mechanism of action, present available experimental data, and offer detailed protocols for key validation assays.
TAK-448, a potent agonist of the Kisspeptin-1 receptor (KISS1R), has emerged as a promising therapeutic agent, primarily investigated for its role in hormone-dependent cancers. Its principal anti-tumor effect is attributed to the profound suppression of testosterone levels, making it a strong candidate for the treatment of androgen-dependent prostate cancer. However, the potential for direct, hormone-independent anti-cancer activities in other malignancies remains an area of active investigation, with current data suggesting a complex and context-dependent role.
Mechanism of Action: A Dual Approach
TAK-448's anti-tumor activity is understood to be mediated through two primary pathways:
-
Indirect, Hormone-Dependent Pathway: In androgen-sensitive cancers such as prostate cancer, TAK-448's agonistic activity on KISS1R in the hypothalamus leads to the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis. This results in a significant reduction in luteinizing hormone (LH) and, consequently, a profound and sustained suppression of testosterone production to castration levels. This indirect mechanism starves hormone-dependent tumors of the growth signals they require.
-
Potential Direct, Hormone-Independent Pathway: The Kisspeptin/KISS1R signaling pathway has been implicated in various cellular processes beyond hormonal regulation, including cell migration, invasion, and proliferation. The expression of KISS1R in various cancer cell types suggests a potential for TAK-448 to exert direct effects. However, research into the direct anti-proliferative effects of kisspeptin analogs has yielded conflicting results. Some studies indicate that anti-proliferative effects are primarily observed in cell lines artificially overexpressing KISS1R, while cells with endogenous receptor levels often show minimal to no effect on proliferation. This suggests that the direct anti-tumor activity of TAK-448 may be highly dependent on the specific cancer cell type and the level of KISS1R expression.
Signaling Pathway of TAK-448
Comparative Performance Data
The majority of published data on TAK-448's anti-tumor effects focuses on androgen-sensitive prostate cancer cell lines, with the VCaP cell line being a primary model. In this context, TAK-448 is often compared to the GnRH analog, leuprolide (TAP-144).
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| TAK-448 | VCaP (prostate) | Xenograft | Tumor Growth | Greater anti-tumor growth potential than leuprolide | [1] |
| Leuprolide | VCaP (prostate) | Xenograft | Tumor Growth | Less potent anti-tumor effect compared to TAK-448 | [1] |
| TAK-448 | VCaP (prostate) | In vitro | Cell Proliferation | May directly suppress cellular proliferation | [2] |
Note: Quantitative data (e.g., IC50 values) for the direct anti-proliferative effects of TAK-448 on a broad range of cancer cell lines (breast, lung, melanoma, etc.) are limited in publicly available literature. The primary anti-tumor effect demonstrated is the indirect, hormone-suppressive action in androgen-dependent models.
Experimental Protocols
To facilitate the validation of TAK-448's anti-tumor effects, we provide detailed protocols for three fundamental assays:
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
TAK-448 and other compounds for comparison
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TAK-448 and control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
TAK-448 and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TAK-448 and control compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
TAK-448 and control compounds
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TAK-448 and control compounds.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow
Conclusion
TAK-448 demonstrates robust anti-tumor efficacy in androgen-dependent prostate cancer models through its potent suppression of testosterone. While the potential for direct anti-cancer effects in other cell lines exists, current evidence is inconclusive and suggests that the anti-proliferative activity may be dependent on high levels of KISS1R expression. Further in-depth studies across a broader range of cancer cell lines are imperative to fully elucidate the direct anti-tumor potential of TAK-448 and to identify patient populations that may benefit from this therapeutic strategy beyond its application in hormone-dependent malignancies. The provided protocols and workflows offer a foundational framework for researchers to conduct these critical validation studies.
References
- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacodynamic Comparison of TAK-448: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of TAK-448, a potent kisspeptin receptor (KISS1R) agonist, across different species based on available experimental data.
TAK-448 (also known as MVT-602) is a synthetic nonapeptide analog of kisspeptin designed for greater stability and potent agonistic activity at the KISS1R.[1] Its primary mechanism of action involves the stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, making it a compound of interest for therapeutic applications in reproductive health and oncology.[2][3] This guide summarizes key pharmacodynamic parameters, details relevant experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.
Data Presentation: In Vitro Pharmacodynamics of TAK-448
| Parameter | Species | Value | Reference |
| IC50 | Not Specified | 460 pM | [4] |
| EC50 | Not Specified | 632 pM | [4] |
| Receptor Binding Affinity | Rat | High, comparable to Kp-10 | [5] |
| Agonist Activity | Rat | Full Agonist | [5] |
Note: The IC50 and EC50 values are provided from a single source without specification of the species. Further studies are needed to delineate the precise comparative potency of TAK-448 across various species.
In Vivo Pharmacodynamic Effects
In vivo studies have demonstrated the potent effects of TAK-448 on the HPG axis in both rats and humans.
-
In Rats: Continuous administration of TAK-448 has been shown to cause a rapid and profound reduction in plasma testosterone levels.[5] This effect is more rapid and profound than that observed with the GnRH agonist analogue leuprolide.[5] In a rat xenograft model of androgen-sensitive prostate cancer, TAK-448 demonstrated a stronger overall anti-tumor effect than leuprolide, with a much lower EC50 for its hormone-dependent inhibitory effect.[6]
-
In Humans: Phase 1 clinical trials in healthy males and patients with prostate cancer have shown that continuous exposure to TAK-448 leads to the down-regulation of testosterone to castration levels.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
Objective: To measure the affinity of TAK-448 for the KISS1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the KISS1R of the desired species (e.g., rat, human).
-
Radioligand: A radiolabeled form of a known KISS1R ligand (e.g., ¹²⁵I-Kisspeptin-10) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled TAK-448.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of TAK-448 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an agonist to activate a Gq-coupled receptor, such as KISS1R, leading to an increase in intracellular calcium.
Objective: To determine the functional potency (EC50) of TAK-448 in activating the KISS1R.
Methodology:
-
Cell Culture: Cells expressing the KISS1R of the desired species are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of TAK-448 are added to the wells.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time using a fluorescence plate reader (e.g., FLIPR®).
-
Data Analysis: The concentration of TAK-448 that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[7][8][9][10]
Mandatory Visualizations
Signaling Pathway of TAK-448
The following diagram illustrates the signaling cascade initiated by the binding of TAK-448 to the KISS1R.
Caption: TAK-448 activates the KISS1R, leading to GnRH release via the Gq/11 pathway.
Experimental Workflow for In Vitro Potency Determination
The following diagram outlines the general workflow for determining the in vitro potency of TAK-448.
Caption: Workflow for determining TAK-448's binding affinity and functional potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. moleculardevices.com [moleculardevices.com]
How does TAK-448 acetate compare to its predecessor TAK-683?
A Comprehensive Comparison: TAK-448 Acetate vs. its Predecessor TAK-683
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational KISS1 receptor (KISS1R) agonists, this compound and its predecessor, TAK-683. The information presented is supported by available preclinical and clinical experimental data to assist in understanding the evolution and differential characteristics of these nonapeptide analogs.
Introduction
Both this compound and TAK-683 are potent synthetic agonists of the KISS1 receptor, a G protein-coupled receptor that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Activation of KISS1R by its endogenous ligand, kisspeptin, stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Continuous administration of potent KISS1R agonists leads to receptor desensitization and downregulation, resulting in profound suppression of the HPG axis and a reduction in testosterone levels to castration range. This mechanism of action has positioned these compounds as potential therapeutics for hormone-dependent diseases such as prostate cancer.[1][3] TAK-448 was developed as an optimized version of TAK-683 to address certain physicochemical limitations, such as gel formation at high concentrations.
Chemical Structure and Physicochemical Properties
The primary structural difference between TAK-448 and TAK-683 lies in a single amino acid substitution. This modification was key to improving the physicochemical properties of TAK-448, particularly its water solubility and resistance to gel formation, which was a noted issue with TAK-683.
In Vitro Potency and Receptor Binding
Both molecules exhibit high affinity for the KISS1 receptor and function as full agonists. However, subtle differences in their in vitro potency have been reported.
| Parameter | This compound | TAK-683 |
| KISS1R Binding Affinity (IC50) | 460 pM[4] | 170 pM[2][5] |
| KISS1R Agonist Activity (EC50) | 632 pM[4] | Human: 0.96 nM, Rat: 1.6 nM[2][5] |
Preclinical Efficacy and Pharmacodynamics
Preclinical studies in male rats have demonstrated the potent testosterone-suppressive effects of both compounds upon continuous administration.
A daily subcutaneous injection of either TAK-448 or TAK-683 (at doses of 0.008-8μmol/kg) for seven consecutive days initially caused a transient increase in plasma LH and testosterone levels.[1][3] However, by day 7, a significant reduction in plasma hormone levels and genital organ weights was observed.[1][3]
Continuous subcutaneous infusion over a 4-week period resulted in a rapid and profound suppression of plasma testosterone to castrate levels within 3-7 days for both analogs.[1][3] Notably, these effects were achieved at different dose rates, suggesting a potential difference in in vivo potency.
| Parameter | TAK-448 | TAK-683 |
| Dose for Sustained Testosterone Suppression (Rat) | ≥10 pmol/h (approx. 0.7 nmol/kg/day)[1][3] | ≥30 pmol/h (approx. 2.1 nmol/kg/day)[1][3] |
In a JDCaP androgen-dependent prostate cancer rat model, TAK-683 was shown to reduce plasma prostate-specific antigen (PSA).[1][3] Further studies with one-month sustained-release depots of both compounds in a JDCaP xenograft rat model demonstrated that both TAK-448-SR(1M) and TAK-683-SR(1M) maintained plasma drug levels for at least four weeks and showed favorable pharmacodynamic responses with profound testosterone suppression.[5] Both depot formulations exhibited better PSA control compared to the GnRH agonist leuprolide (TAP-144-SR(1M)).[5]
Clinical Development and Pharmacokinetics
Both TAK-448 and TAK-683 have undergone Phase 1 clinical trials in healthy male subjects and patients with prostate cancer.
For TAK-448, a 14-day continuous subcutaneous infusion at doses above 0.1 mg/day in healthy males led to a drop in testosterone to below-baseline values by 60 hours, reaching sustained sub-castration levels by day 8.[3] In prostate cancer patients, a one-month depot formulation of TAK-448 (12 or 24 mg) reduced testosterone to less than 20 ng/dL.[3] Furthermore, a greater than 50% decrease in PSA was observed in all patients receiving the 24 mg dose.[3] The median terminal elimination half-life of TAK-448 after single bolus or 2-hour infusion was reported to be between 1.4 and 5.3 hours.[3]
Phase 1 studies of TAK-683 in healthy men also demonstrated its ability to suppress testosterone to below castration levels with continuous dosing.[6]
Signaling Pathway and Experimental Workflows
The activation of the KISS1 receptor by agonists like TAK-448 and TAK-683 initiates a downstream signaling cascade crucial for its physiological effects.
Caption: KISS1R Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of KISS1R agonists in a preclinical setting.
Caption: Preclinical Efficacy Evaluation Workflow.
Experimental Protocols
KISS1R Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (IC50) of a compound to the KISS1 receptor.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human or rat KISS1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10) and varying concentrations of the unlabeled competitor compound (TAK-448 or TAK-683).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Testosterone Suppression in Male Rats (General Protocol)
This protocol evaluates the in vivo efficacy of KISS1R agonists in suppressing testosterone levels.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Drug Administration: The test compounds (TAK-448 or TAK-683) are administered via continuous subcutaneous infusion using osmotic mini-pumps over a specified period (e.g., 4 weeks).
-
Blood Sampling: Blood samples are collected at predetermined time points throughout the study.
-
Hormone Analysis: Plasma concentrations of testosterone and LH are measured using validated immunoassays (e.g., ELISA).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the weights of androgen-dependent organs (e.g., prostate, seminal vesicles) are measured.
Conclusion
This compound represents a refined iteration of its predecessor, TAK-683, developed to overcome specific physicochemical challenges. While both are potent KISS1R agonists with demonstrated efficacy in suppressing the HPG axis and showing anti-tumor potential in preclinical models, TAK-448's improved water solubility and resistance to gel formation may offer advantages in formulation and clinical administration. The available data suggests that both compounds are effective at achieving and maintaining castrate levels of testosterone, a key therapeutic goal in the management of hormone-sensitive prostate cancer. Further comparative clinical studies would be necessary to fully elucidate any significant differences in their clinical efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of TAK-448 and Native Kisspeptin-54: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synthetic kisspeptin receptor agonist, TAK-448, and the endogenous ligand, kisspeptin-54. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the kisspeptin signaling pathway. This document synthesizes available experimental data to objectively compare the performance of these two compounds.
Introduction
Kisspeptin, a product of the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are crucial regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Kisspeptin-54 is the main endogenous circulating form of kisspeptin. TAK-448 is a synthetic nonapeptide analog of the C-terminal end of kisspeptin, designed for enhanced stability and potency. Both molecules are potent agonists of the KISS1R, but their distinct pharmacokinetic and pharmacodynamic profiles lead to different physiological effects, particularly with sustained administration.
Mechanism of Action and Signaling Pathway
Both TAK-448 and kisspeptin-54 bind to and activate the KISS1R, a Gq/11-protein coupled receptor. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the depolarization of GnRH neurons and the release of gonadotropin-releasing hormone (GnRH). Furthermore, kisspeptin signaling can also activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.
Comparative Pharmacokinetics
A key differentiator between TAK-448 and kisspeptin-54 is their pharmacokinetic profile. TAK-448 was designed for greater stability, leading to a more sustained duration of action. While one study in healthy women showed surprisingly similar half-lives for both compounds after a single injection, the resulting pharmacodynamic response was markedly different.
| Parameter | TAK-448 | Kisspeptin-54 | Species | Study Conditions | Reference |
| Tmax (hours) | 0.25 - 0.5 | 0.4 - 1 | Human | Single subcutaneous bolus | |
| Median Terminal Half-life (hours) | 1.4 - 5.3 | 1.68 - 2.02 | Human | Single subcutaneous bolus | |
| Duration of Action | Sustained | Transient | Human | Continuous infusion vs. bolus |
Comparative Pharmacodynamics
TAK-448 exhibits greater potency and a more sustained pharmacodynamic effect compared to kisspeptin-54. In vitro studies have shown that TAK-448 induces more potent KISS1R activation. Clinical studies have demonstrated that a much lower dose of TAK-448 can elicit a similar or even more sustained luteinizing hormone (LH) response compared to kisspeptin-54.
| Parameter | TAK-448 | Kisspeptin-54 | Assay Type | Reference |
| Receptor Binding Affinity (IC50) | 460 pM | - | Competitive binding assay | |
| Functional Potency (EC50) | 632 pM | - | Inositol monophosphate accumulation | |
| LH Release | More sustained increase | Transient increase | In vivo (human) | |
| GnRH Neuron Activation (c-Fos) | Effective | Effective | In vivo (animal models) |
Note: Direct comparative EC50/IC50 values for kisspeptin-54 under identical assay conditions were not available in the reviewed literature.
Experimental Protocols
In Vitro Kisspeptin Receptor Activation Assay (Inositol Monophosphate Accumulation)
This assay is used to determine the functional potency of KISS1R agonists.
-
Cell Culture: CHO-K1 cells stably expressing the human KISS1R are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Ligand Stimulation: Cells are washed and incubated with a stimulation buffer containing varying concentrations of TAK-448 or kisspeptin-54.
-
IP1 Measurement: After a defined incubation period, the reaction is stopped, and the accumulated inositol monophosphate (IP1) is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The fluorescence signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine EC50 values.
In Vivo Assessment of GnRH Neuron Activation (c-Fos Immunohistochemistry)
This method is used to identify neurons activated by the administration of a substance.
-
Animal Model: Adult male or female rodents (e.g., mice or rats) are used.
-
Compound Administration: Animals are administered with TAK-448, kisspeptin-54, or a vehicle control via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
Perfusion and Tissue Collection: At a defined time point after administration (e.g., 2 hours), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.
-
Immunohistochemistry: Brains are sectioned, and the sections are incubated with primary antibodies against c-Fos and GnRH. This is followed by incubation with appropriate secondary antibodies conjugated to different fluorophores or enzymes for visualization.
-
Microscopy and Analysis: Sections are imaged using a fluorescence or light microscope. The number of GnRH neurons co-localizing with c-Fos immunoreactivity is quantified.
Clinical Assessment of LH Release
This protocol is used to evaluate the pharmacodynamic effect of KISS1R agonists in humans.
-
Study Population: Healthy volunteers or patients with specific reproductive disorders are recruited.
-
Compound Administration: TAK-448 or kisspeptin-54 is administered, typically as a subcutaneous or intravenous injection.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Hormone Measurement: Serum or plasma LH concentrations are measured using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay).
-
Data Analysis: The time course of LH release, peak LH concentration (Cmax), and the area under the curve (AUC) are calculated and compared between treatment groups.
Comparative Efficacy in Preclinical Models
In preclinical models of androgen-dependent prostate cancer, continuous administration of TAK-448 has demonstrated potent anti-tumor activity. This is achieved through the desensitization of the HPG axis, leading to a profound and sustained suppression of testosterone to castration levels. While native kisspeptin can also stimulate the HPG axis, its shorter duration of action makes it less suitable for achieving the sustained receptor desensitization required for this therapeutic effect.
| Feature | TAK-448 (Continuous Administration) | Kisspeptin-54 | Application in Prostate Cancer Models | Reference |
| Testosterone Suppression | Profound and sustained | Transient stimulation | Androgen-dependent prostate cancer | |
| Anti-tumor Growth | Significant inhibition | Not applicable for sustained suppression | Xenograft models (e.g., JDCaP, VCaP) |
Conclusion
TAK-448 and native kisspeptin-54, while both acting as agonists at the KISS1R, exhibit distinct pharmacological profiles. TAK-448's enhanced stability and potency lead to a more sustained pharmacodynamic response, making it a suitable candidate for therapeutic indications requiring continuous receptor activation and subsequent desensitization, such as in hormone-dependent cancers. In contrast, the physiological, pulsatile release of endogenous kisspeptin-54 is essential for the normal regulation of the reproductive axis. The choice between utilizing a synthetic analog like TAK-448 or understanding the dynamics of native kisspeptin-54 will depend on the specific research question or therapeutic goal. This guide provides a foundational comparison to aid researchers in their experimental design and interpretation of findings in this exciting field.
Assessing the Safety Profile of TAK-448 Versus Traditional Hormone Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational drug TAK-448 against traditional hormone therapies commonly used in the management of hormone-sensitive diseases, such as prostate cancer. The information herein is supported by available experimental data from clinical trials to aid in the assessment of these therapeutic alternatives.
Introduction to TAK-448 and Traditional Hormone Therapies
TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring peptide that plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] As a potent agonist of the kisspeptin receptor (KISS1R), continuous administration of TAK-448 is designed to induce desensitization of the receptor, leading to a profound and sustained suppression of gonadotropin-releasing hormone (GnRH) release, and consequently, testosterone suppression.[1][2][3]
Traditional hormone therapies for conditions like prostate cancer primarily include gonadotropin-releasing hormone (GnRH) agonists (e.g., leuprolide, goserelin) and antiandrogens (e.g., bicalutamide). GnRH agonists initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone, before downregulating the GnRH receptors and suppressing testosterone production.[4] Antiandrogens act by competitively inhibiting the binding of testosterone and dihydrotestosterone to the androgen receptor.
This guide will delve into the safety profiles of these different therapeutic modalities, presenting quantitative data from clinical studies and outlining the experimental methodologies employed.
Quantitative Safety Data Comparison
The following tables summarize the incidence of adverse events (AEs) reported in clinical trials for TAK-448 and traditional hormone therapies. It is important to note that the data for TAK-448 is from early-phase studies and may not be fully representative of the safety profile in a larger patient population. The HERO study, comparing the GnRH antagonist relugolix to the GnRH agonist leuprolide, is included as a relevant proxy for comparing these classes of drugs.
Table 1: Safety Profile of TAK-448 in a Phase 1 Study
| Adverse Event (Grade 1-2) | Percentage of Subjects (N=82) |
| Any Grade 1-2 AE | 26% |
Source: MacLean, D. B., et al. (2014). The Journal of Clinical Endocrinology & Metabolism.[1][2]
Table 2: Comparison of Adverse Events in the Phase 3 HERO Study (Relugolix vs. Leuprolide)
| Adverse Event (All Grades) | Relugolix (N=622) | Leuprolide (N=308) |
| Any Adverse Event | 96.7% | 87.5% |
| Grade ≥3 Adverse Events | 16.7% | 25.0% |
| Hot Flashes | 53.8% | 51.0% |
| Fatigue | 22.0% | 19.0% |
| Diarrhea | 11.4% | 6.4% |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% |
Source: Shore, N. D., et al. (2020). New England Journal of Medicine & ASCO Publications.[5][6][7][8]
Table 3: Common Adverse Events Associated with Goserelin
| Adverse Event | Frequency |
| Hot Flushes | Very Common |
| Decreased Libido | Very Common |
| Erectile Dysfunction | Very Common |
| Injection Site Reactions | Common |
| Mood changes (including depression) | Occasional (1-10%) |
| High blood sugar levels | Occasional (1-10%) |
Source: Cancer Research UK.[9]
Table 4: Common Adverse Events Associated with Bicalutamide Monotherapy (150 mg)
| Adverse Event | Frequency (EPC trial) |
| Breast Pain/Tenderness | 73.6% |
| Gynecomastia | 68.8% |
| Hot Flashes | Common |
| Decreased Libido | Occasional (1-10%) |
| Erectile Dysfunction | Occasional (1-10%) |
| Abnormal Liver Function Tests | 3.4% (vs. 1.9% placebo) |
Source: Iversen P, et al. (2010). BJU International & Wikipedia.[10][11]
Experimental Protocols
TAK-448 Phase 1 Study Methodology
The safety, pharmacokinetics, and pharmacodynamics of TAK-448 were evaluated in a two-part Phase 1 study involving healthy male subjects and a subsequent open-label study in patients with prostate cancer.[1][2]
-
Part A (Healthy Subjects): Healthy men aged 50 years or older received single-bolus or 2-hour intravenous infusions of TAK-448 at doses ranging from 0.01 to 6 mg/day.
-
Part B (Healthy Subjects): Healthy men received a 14-day subcutaneous administration of TAK-448 at doses of 0.01 to 1 mg/day.
-
Prostate Cancer Patients: Patients with prostate cancer (aged 40-78 years) received a single dose of a 1-month depot formulation of TAK-448.
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
HERO Study (Relugolix vs. Leuprolide) Methodology
The HERO study was a Phase 3, multinational, open-label, randomized controlled trial designed to compare the efficacy and safety of relugolix versus leuprolide in men with advanced prostate cancer.[7][12]
-
Patient Population: The trial enrolled patients with advanced prostate cancer who required at least one year of androgen deprivation therapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either oral relugolix (360 mg loading dose followed by 120 mg once daily) or leuprolide acetate injections (22.5 mg or 11.25 mg every 3 months) for 48 weeks.[12]
-
Primary Endpoint: The primary endpoint was sustained castration, defined as a testosterone level of <50 ng/dL from day 29 through week 48.[12]
-
Safety Assessments: Adverse events were monitored and recorded throughout the study. A key pre-specified analysis was the incidence of major adverse cardiovascular events (MACE).[6]
Goserelin Clinical Trial Design (General)
Clinical trials evaluating goserelin in prostate cancer are typically open-label, multicenter studies.[13][14]
-
Patient Population: Patients with locally advanced or metastatic prostate cancer are enrolled.
-
Intervention: Patients receive goserelin acetate as a subcutaneous depot injection (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks).[13][14]
-
Efficacy Endpoints: Primary efficacy endpoints usually include the proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (≤50 ng/dL).
-
Safety Assessments: Safety is assessed through the monitoring of adverse events, including injection site reactions and systemic side effects.
Bicalutamide Early Prostate Cancer (EPC) Programme Methodology
The EPC programme consisted of three large, randomized, double-blind, placebo-controlled trials.[15]
-
Patient Population: The trials enrolled men with localized or locally advanced prostate cancer.
-
Randomization: Patients were randomized on a 1:1 basis to receive either bicalutamide 150 mg daily or a placebo, in addition to their standard care (watchful waiting, radical prostatectomy, or radiotherapy).[15]
-
Primary Endpoints: The primary endpoints were progression-free survival and overall survival.
-
Safety Assessments: Tolerability and adverse events were monitored throughout the long-term follow-up.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action for TAK-448 and traditional hormone therapies.
References
- 1. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LUPRON DEPOT (leuprolide acetate for depot suspension) for advanced prostate cancer [lupronprostatecancer.com]
- 5. Relugolix vs. Leuprolide Effects on Castration Resistance-Free Survival from the Phase 3 HERO Study in Men with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Antiandrogen monotherapy in patients with localized or locally advanced prostate cancer: final results from the bicalutamide Early Prostate Cancer programme at a median follow-up of 9.7 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HERO trial: A rescue from injectable androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-month formulation of goserelin acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. The bicalutamide Early Prostate Cancer Program. Demography - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency to In Vivo Efficacy: A Comparative Guide to TAK-448 and Other Gonadotropin-Releasing Hormone (GnRH) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of TAK-448, a novel kisspeptin receptor (KISS1R) agonist, with that of established gonadotropin-releasing hormone (GnRH) receptor modulators, including the GnRH agonist leuprolide and the GnRH antagonists relugolix, elagolix, and linzagolix. By examining their in vitro potency and in vivo efficacy, this document aims to elucidate the correlation between preclinical data and clinical potential, offering valuable insights for researchers in the field of hormone-dependent diseases.
Mechanism of Action: A Tale of Two Pathways
TAK-448 represents a distinct therapeutic approach by targeting the kisspeptin signaling pathway, an upstream regulator of GnRH secretion. As a potent KISS1R agonist, TAK-448 initially stimulates and then profoundly suppresses the hypothalamic-pituitary-gonadal (HPG) axis through receptor desensitization. This leads to a sustained reduction in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, consequently, testosterone levels.
In contrast, leuprolide, a GnRH agonist, directly stimulates the GnRH receptor, causing an initial surge in LH and testosterone ("flare-up") before inducing receptor downregulation and subsequent testosterone suppression. The GnRH antagonists—relugolix, elagolix, and linzagolix—competitively block the GnRH receptor, leading to a rapid and direct suppression of gonadotropin and sex hormone production without an initial flare.
Figure 1: Signaling pathways of TAK-448 and GnRH receptor modulators.
In Vitro Biological Activity
The in vitro potency of these compounds is a critical determinant of their pharmacological activity. This is typically assessed through receptor binding assays to determine the affinity of the drug for its target and functional assays to measure the biological response.
| Compound | Target Receptor | Assay Type | Cell Line | Potency (IC50/EC50/Ki/KD) |
| TAK-448 | KISS1R | Agonist Activity (Calcium Mobilization) | CHO-K1 cells expressing human KISS1R | EC50: 0.632 nM[1] |
| KISS1R | Receptor Binding | Rat KISS1R | High Affinity (Comparable to Kp-10)[2] | |
| Leuprolide | GnRH Receptor | Agonist Activity | - | - |
| Relugolix | GnRH Receptor | Antagonist Activity | Human GnRH Receptor | High Affinity[3] |
| Elagolix | GnRH Receptor | Antagonist Activity | - | KD: 54 pM[4] |
| Linzagolix | GnRH Receptor | Antagonist Activity | - | Potent Antagonist[5] |
In Vivo Biological Activity: Testosterone Suppression
The ultimate measure of efficacy for these compounds in the context of hormone-dependent diseases is their ability to suppress testosterone levels in vivo. Animal models, particularly rats, are commonly used for preclinical evaluation.
| Compound | Animal Model | Dosing Regimen | Effect on Testosterone |
| TAK-448 | Male Sprague-Dawley Rats | Continuous subcutaneous administration (≥10 pmol/h) | Abrupt reduction to castrate levels within 3-7 days[2] |
| Leuprolide | Male Sprague-Dawley Rats | - | Slower onset of testosterone suppression compared to TAK-448[2] |
| Relugolix | Male hGNRHR-knock-in mice | Oral administration | Significant decrease in testis weight and ventral prostate weight[3] |
| Elagolix | Healthy Ovulatory Women | Oral administration (100-300 mg BID) | Dose-dependent suppression of estradiol and progesterone[6] |
| Linzagolix | Ovariectomized Cynomolgus Monkeys | Oral administration (≥ 1 mg/kg) | Immediate and dose-dependent suppression of serum luteinizing hormone[5] |
In Vitro to In Vivo Correlation: Bridging the Gap
A strong in vitro to in vivo correlation (IVIVC) is crucial for predicting the clinical efficacy of a drug candidate from its preclinical data. For TAK-448, its high in vitro potency as a KISS1R agonist translates to a profound and rapid suppression of testosterone in vivo. The nanomolar EC50 value observed in the in vitro functional assay is consistent with the low picomolar per hour infusion rates required to achieve castration levels in rats. This suggests a strong correlation between in vitro target engagement and in vivo pharmacological response.
For the GnRH antagonists, their high receptor binding affinities (in the picomolar to low nanomolar range) also correlate well with their ability to elicit a rapid and profound suppression of gonadotropins and sex steroids in vivo. The oral bioavailability of relugolix, elagolix, and linzagolix further highlights the successful translation of potent in vitro activity into clinically viable oral therapies.
Figure 2: In Vitro to In Vivo Correlation Logic.
Experimental Protocols
In Vitro Assays
KISS1R Radioligand Binding Assay (General Protocol) A general protocol for a radioligand binding assay involves incubating cell membranes expressing the target receptor (e.g., KISS1R) with a radiolabeled ligand.[7] The binding of the radioligand is then competed with increasing concentrations of the test compound (e.g., TAK-448). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol) This functional assay measures the increase in intracellular calcium concentration following receptor activation.[8] Cells expressing the target receptor (e.g., CHO-K1 cells expressing KISS1R) are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist (e.g., TAK-448), receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.[8]
Figure 3: General workflow for in vitro assays.
In Vivo Assays
Testosterone Suppression in Male Rats (General Protocol) Male Sprague-Dawley rats are often used to evaluate the in vivo efficacy of compounds targeting the HPG axis.[1][4] The test compound (e.g., TAK-448 or leuprolide) is administered via a specific route (e.g., subcutaneous infusion). Blood samples are collected at various time points, and plasma testosterone levels are measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extent and duration of testosterone suppression are then determined.
VCaP Xenograft Model for Prostate Cancer The VCaP human prostate cancer cell line, which expresses the androgen receptor, can be used to create xenograft models in immunocompromised mice.[9] These models are valuable for evaluating the anti-tumor efficacy of androgen deprivation therapies. Tumor growth is monitored following treatment with the test compound, providing a measure of its in vivo therapeutic potential.[9]
Conclusion
TAK-448 demonstrates a strong correlation between its potent in vitro agonistic activity at the KISS1R and its profound in vivo efficacy in suppressing testosterone. This profile makes it a promising candidate for the treatment of hormone-dependent diseases like prostate cancer. When compared to traditional GnRH modulators, TAK-448 offers a distinct mechanism of action that avoids the initial testosterone surge seen with GnRH agonists. The oral GnRH antagonists, relugolix, elagolix, and linzagolix, also exhibit a strong IVIVC, with their high in vitro binding affinities translating to rapid and effective hormone suppression in vivo. The choice between these different therapeutic strategies will likely depend on the specific clinical indication, desired onset of action, and the safety and tolerability profile of each compound. This comparative guide provides a foundational understanding of the preclinical characteristics of these important hormonal therapies, which can inform further research and development in this critical area of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Culture methods for VCaP prostate cancer cells [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. SPU - Effects of Leuprolide on Juvenile Behavior and Gonadal Development in Sprague Dawley Rats - Implications for Gender-affirming Healthcare in Transgender and Gender-diverse Youth [fallcongress.spuonline.org]
- 5. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide | PLOS One [journals.plos.org]
- 6. Elagolix Suppresses Ovulation in a Dose-Dependent Manner: Results From a 3-Month, Randomized Study in Ovulatory Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of TAK-448 Acetate
For Immediate Use by Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for TAK-448 acetate, a research-grade peptide. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide synthesizes best practices for the handling and disposal of similar research-grade peptides to ensure safety and regulatory compliance. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific safety protocols and local regulations.
I. Core Principles of Peptide Disposal
The primary goal of proper chemical disposal is to minimize environmental impact and ensure the safety of all personnel. For research-grade peptides like this compound, which are often used in small quantities, the main concerns are the potential biological activity of the compound and the hazards of any solvents used in its preparation.
It is crucial to note that disposal procedures should always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations. Never dispose of peptides or any chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS office[1].
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
Properly segregate waste materials at the point of generation to ensure safe handling and disposal.
-
Unused/Expired this compound (Solid): Collect in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, tubes, vials): Place in a designated container for solid chemical waste.
-
Solutions of this compound: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats): Dispose of in accordance with your institution's guidelines for chemically contaminated PPE.
Step 2: Decontamination of Empty Containers
Before disposing of empty stock vials or containers, they should be decontaminated.
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., water, DMSO).[2][3]
-
Collect the rinsate as chemical waste.
-
After thorough rinsing, the container may be disposed of as regular lab glass or plastic, in line with institutional policies.
Step 3: Preparing Waste for Collection
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and any other components in the waste mixture.
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store waste in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage information relevant to its stability and preparation, which can inform disposal practices.
| Parameter | Value | Source |
| Storage (Solid) | -20°C for up to 3 years. Keep away from moisture. | [3][4] |
| Storage (In Solvent) | -80°C for up to 1 year. | [3][4] |
| Solubility in Water | Soluble | [4] |
| Solubility in DMSO | Soluble | [3] |
IV. Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound and related waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general best practices for research-grade peptide disposal. Always consult your institution's specific safety guidelines and local regulations before proceeding.
References
Safeguarding Research: A Comprehensive Guide to Handling TAK-448 Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of TAK-448 acetate, a potent KISS1R agonist. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound, a lyophilized peptide, requires careful handling in a controlled laboratory environment to prevent contamination and ensure researcher safety. The following procedural steps provide a direct guide for operational use, from initial receipt to final disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following personal protective equipment:
-
Eye Protection: Safety glasses with side shields are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn at all times. It is crucial to dispose of contaminated gloves in accordance with laboratory and local regulations.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, an impervious apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of inhaling the lyophilized powder, a NIOSH-approved respirator is necessary.
Handling and Storage of Lyophilized Powder
Upon receipt, and for long-term storage, this compound should be kept at -20°C or colder, protected from light and moisture.[1][2][3][4][5] For short-term storage, refrigeration at 4°C is acceptable for a few days to weeks.[3][5]
Procedure for Handling Lyophilized this compound:
-
Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can compromise the stability of the peptide.[2][5]
-
Weighing: Conduct the weighing of the lyophilized powder in a designated, clean, and well-ventilated area, preferably within a fume hood to minimize inhalation risk.[3]
-
Sealing: After dispensing the desired amount, tightly reseal the vial to protect the remaining compound from moisture and air.
Preparation of Stock Solutions
When preparing stock solutions, it is recommended to do so in a sterile environment using high-purity solvents. For long-term storage of solutions, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Store stock solutions at -20°C or -80°C.
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound, the following first-aid measures should be immediately implemented:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[6][7]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop, seek medical advice.[6][7]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6][7]
Disposal Plan
All materials contaminated with this compound, including empty vials, used gloves, and other disposable labware, should be treated as chemical waste.[8] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of peptide waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C60H84N16O16 | MedChemExpress |
| Molecular Weight | 1285.41 | MedChemExpress |
| Appearance | Lyophilized powder | General knowledge |
| Long-Term Storage (Lyophilized) | -20°C or colder | [1][2][3][4][5] |
| Short-Term Storage (Lyophilized) | 4°C | [3][5] |
| Storage (in solution) | -20°C or -80°C (aliquoted) | [3] |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
